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Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Methoxypyridin-3-OL Hydrochloride: A Technical Guide to Cytochrome bc1 Inhibition

Executive Summary Understanding the precise molecular interactions of small-molecule inhibitors is paramount in modern drug development and agrochemical design. 4-Methoxypyridin-3-ol hydrochloride is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise molecular interactions of small-molecule inhibitors is paramount in modern drug development and agrochemical design. 4-Methoxypyridin-3-ol hydrochloride is a highly specialized heterocyclic aromatic compound that serves as a potent toxophore (active pharmacophore) targeting the mitochondrial respiratory chain. Specifically, it acts as a competitive inhibitor at the Qi (ubiquinone reduction) site of the cytochrome bc1 complex (Complex III). This whitepaper provides an in-depth mechanistic analysis of its binding kinetics, physiological consequences, and the self-validating experimental workflows required to quantify its target engagement in the laboratory.

Chemical Identity & Pharmacological Context

In its free base form, 4-methoxypyridin-3-ol (C6H7NO2) is the critical warhead found in natural macrocyclic dilactones like UK-2A (isolated from Streptomyces sp. 517-02) and synthetic derivatives such as the agricultural fungicide fenpicoxamid 1[1].

For rigorous in vitro and in vivo pharmacological testing, the compound is typically synthesized and utilized as 4-methoxypyridin-3-ol hydrochloride (C6H8ClNO2, MW: 161.58 g/mol ) 2[2]. The formation of this hydrochloride salt dramatically enhances its aqueous solubility and structural stability, preventing premature oxidation of the hydroxyl group while maintaining the essential chemical characteristics required for target binding 2[2].

Mechanism of Action: The Cytochrome bc1 Complex (Complex III)

The primary molecular target of the 4-methoxypyridin-3-ol toxophore is the cytochrome bc1 complex (Complex III) 3[3]. Complex III is a membranous, multisubunit homodimeric enzyme that catalyzes the transfer of electrons from ubiquinol to cytochrome c. This exergonic reaction is coupled to the translocation of protons across the inner mitochondrial membrane via the Q-cycle , generating the proton motive force (pmf) necessary for ATP synthesis 3[3].

The Q-Cycle and Qi Site Blockade

The Q-cycle relies on two spatially separated binding sites: the Qo (oxidation) site and the Qi (reduction) site. While many classic inhibitors (such as strobilurins) target the Qo site, 4-methoxypyridin-3-ol specifically binds to the Qi site 1[1].

Crystallographic and mutational analyses reveal that the 4-methoxypyridin-3-ol moiety acts as a competitive inhibitor by mimicking the ubiquinone headgroup. It forms a robust hydrogen-bonding network with highly conserved Qi site residues—specifically Histidine, Aspartate, Lysine, and Serine—which normally function as proton donors during the reduction of ubiquinone 4[4]. By occupying this pocket, the toxophore physically prevents electron transfer from heme bH to ubiquinone. This blockade creates an electron "traffic jam" that halts the entire Q-cycle, leading to a rapid collapse of the mitochondrial membrane potential (ΔΨm) and subsequent cellular apoptosis.

QCycle UQH2 Ubiquinol (QH2) Qo Qo Site (Quinol Oxidation) UQH2->Qo Binds ISP Rieske ISP Qo->ISP 1st e- transfer HemeBL Heme bL Qo->HemeBL 2nd e- transfer CytC1 Cytochrome c1 ISP->CytC1 CytC Cytochrome c (To Complex IV) CytC1->CytC HemeBH Heme bH HemeBL->HemeBH e- transfer Qi Qi Site (Quinone Reduction) HemeBH->Qi e- transfer UQ Ubiquinone (Q) UQ->Qi Binds Inhibitor 4-Methoxypyridin-3-ol (Toxophore) Inhibitor->Qi Competitive Inhibition (Blocks Q reduction)

Fig 1: Q-cycle electron bifurcation and targeted inhibition at the Qi site by 4-methoxypyridin-3-ol.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the potency of 4-methoxypyridin-3-ol, it is benchmarked against Antimycin A, the gold-standard Qi site inhibitor. While Antimycin A utilizes a 3-formamidosalicylate toxophore, 4-methoxypyridin-3-ol achieves comparable binding geometry with slightly lower absolute affinity, making it highly effective yet structurally distinct 4[4].

Inhibitor / MoietyTarget SiteBinding Affinity (Kd) / IC50Key Hydrogen Bond Interactions
Antimycin A Complex III (Qi)~32 pM (Kd)His, Asp, Lys, Ser
UK-2A (4-Methoxypyridin-3-ol) Complex III (Qi)~96 pM (Kd)His, Asp, Lys, Ser
Fenpicoxamid (Prodrug) Complex III (Qi)>1000 nM (IC50)Weak/None (Requires cellular metabolism)

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of 4-methoxypyridin-3-ol hydrochloride, researchers must employ orthogonal assays that bridge direct target engagement with downstream phenotypic consequences.

Workflow Step1 1. Compound Prep (4-Methoxypyridin-3-ol HCl) Step2 2. Mitochondrial Isolation (Differential Centrifugation) Step1->Step2 Step3 3. Target Engagement (Cyt c Reductase Assay) Step2->Step3 Step4 4. Cellular Phenotype (ΔΨm JC-1 Assay) Step3->Step4 Step5 5. Structural Validation (EPR Spectroscopy) Step4->Step5

Fig 2: Self-validating experimental workflow for confirming Complex III Qi site target engagement.

Protocol 1: Target Engagement via Succinate-Cytochrome c Reductase (SCR) Assay

This assay measures the specific inhibition of electron flow from Complex II through Complex III.

  • Mitochondrial Isolation: Isolate intact mitochondria from the target tissue (e.g., yeast or mammalian cells) using differential centrifugation in a sucrose-mannitol buffer to preserve membrane integrity.

  • Assay Setup: Suspend mitochondria in a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM NaN3 (to block Complex IV), and 50 µM oxidized cytochrome c.

  • Compound Titration: Add 4-methoxypyridin-3-ol hydrochloride at varying concentrations (10 pM to 1 µM). Incubate for 5 minutes.

  • Reaction Initiation: Add 10 mM succinate to initiate electron flow.

  • Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over 3 minutes.

  • Causality & Self-Validation Mechanism: By utilizing succinate as the electron donor, this protocol deliberately bypasses Complex I, feeding electrons directly into Complex II. If 4-methoxypyridin-3-ol blocks the Qi site, heme bH cannot transfer electrons to ubiquinone, causing a thermodynamic backup that halts Qo site oxidation and prevents cytochrome c reduction. Running a parallel control with a known Qo inhibitor (e.g., azoxystrobin) validates that the blockade is specific to the Q-cycle.

Protocol 2: Phenotypic Validation via Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol confirms that the molecular blockade translates to the expected physiological collapse of the proton gradient.

  • Cell Culture & Treatment: Seed target cells in a 96-well plate. Treat with the established IC50 concentration of 4-methoxypyridin-3-ol hydrochloride for 2-4 hours.

  • JC-1 Incubation: Wash cells and incubate with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

  • Washing: Wash cells twice with PBS to remove extracellular dye.

  • Quantification: Read fluorescence using a microplate reader. Measure red fluorescence (excitation 535 nm / emission 590 nm) and green fluorescence (excitation 485 nm / emission 530 nm). Calculate the Red/Green ratio.

  • Causality & Self-Validation Mechanism: JC-1 is a lipophilic, cationic dye. In healthy cells with a high ΔΨm, it accumulates in the mitochondria and forms red fluorescent J-aggregates. When 4-methoxypyridin-3-ol halts the Q-cycle, proton pumping ceases, the membrane depolarizes, and JC-1 diffuses into the cytoplasm as green fluorescent monomers. The ratiometric nature of this assay inherently normalizes for variations in cell number and dye uptake. Including a parallel control with FCCP (a known uncoupler) provides a baseline for 100% depolarization, ensuring the dynamic range of the assay is fully validated.

Conclusion

4-Methoxypyridin-3-ol hydrochloride is a highly specific, potent competitive inhibitor of the mitochondrial cytochrome bc1 complex. By mimicking ubiquinone and binding to the Qi site, it disrupts the critical hydrogen-bonding network required for electron bifurcation in the Q-cycle. For drug development professionals, leveraging this toxophore requires strict adherence to self-validating biochemical and phenotypic assays to accurately quantify its profound impact on cellular bioenergetics.

References

  • Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III - ResearchGate URL
  • Buy 4-Methoxypyridin-3-ol | 153199-54-3 - Smolecule URL
  • Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PubMed / Chemical Reviews URL
  • Structure of Cytb and two conformations of ISP in one monomer - ResearchGate URL

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxypyridin-3-ol Hydrochloride: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxypyridin-3-ol hydrochloride (C₆H₈ClNO₂),...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxypyridin-3-ol hydrochloride (C₆H₈ClNO₂), a heterocyclic compound of interest in pharmaceutical research and organic synthesis. The document details its molecular structure, and while specific experimental data for some properties of the hydrochloride salt are not widely published, this guide offers estimations based on the free base and structurally related compounds. Furthermore, it presents detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics, including melting point, solubility, pKa, and spectral properties. This guide is intended to serve as a valuable resource for researchers, enabling a thorough understanding and practical application of this compound in a laboratory setting.

Introduction

4-Methoxypyridin-3-ol is a substituted pyridine derivative featuring a methoxy group at the 4-position and a hydroxyl group at the 3-position.[1] Its hydrochloride salt is often utilized in research and development due to its enhanced water solubility and stability compared to the free base.[1] Understanding the fundamental physical and chemical properties of this salt is paramount for its effective application in drug design, synthesis, and formulation. This guide provides a detailed exploration of these properties and the methodologies to characterize them.

Molecular Structure and Identification

The structural integrity of 4-Methoxypyridin-3-ol hydrochloride is the foundation of its chemical behavior.

  • IUPAC Name: 4-methoxypyridin-3-ol hydrochloride

  • CAS Number: While the CAS number for the free base is 153199-54-3, a specific CAS number for the hydrochloride salt is not consistently reported in major databases.

  • Molecular Formula: C₆H₈ClNO₂[1]

  • Molecular Weight: 161.58 g/mol [1]

Structure:

G cluster_0 Synthesis & Purification cluster_1 Physicochemical & Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Purification->UVVis

Caption: General workflow for the characterization of 4-Methoxypyridin-3-ol hydrochloride.

6.2. Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Decrease the heating rate to 1-2 °C/minute when the temperature is about 15-20 °C below the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

6.3. Solubility Determination (Flask Method - OECD 105)

Objective: To determine the aqueous solubility of the compound.

Protocol:

  • Add an excess amount of 4-Methoxypyridin-3-ol hydrochloride to a known volume of distilled water in a flask.

  • Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation may be necessary.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculate the solubility in g/L or mg/mL.

6.4. pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants of the compound.

Protocol:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized, carbonate-free water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence points from the inflection points of the titration curve.

  • The pKa values can be determined from the pH at the half-equivalence points.

6.5. NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Process the ¹³C spectrum and determine the chemical shifts of the carbon signals.

6.6. FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Prepare the sample as a KBr pellet or use an ATR-FTIR spectrometer.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

6.7. Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Protocol:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid).

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

6.8. UV-Vis Spectroscopy

Objective: To determine the absorption maxima of the compound.

Protocol:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Determine the wavelength(s) of maximum absorbance (λmax).

Safety and Handling

Appropriate safety precautions should be taken when handling 4-Methoxypyridin-3-ol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Methoxypyridin-3-ol hydrochloride is a valuable compound with potential applications in various fields of chemical research. This guide has provided a framework for understanding its key physical and chemical properties. While some specific experimental data for the hydrochloride salt remains to be published, the provided estimations and detailed analytical protocols offer a solid foundation for researchers to characterize and utilize this compound effectively and safely in their work. The application of the described methodologies will enable the generation of reliable data, contributing to a more complete understanding of this important molecule.

References

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • SEFH. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]

Sources

Foundational

4-Methoxypyridin-3-OL hydrochloride molecular weight and exact mass

Title: Analytical Characterization of 4-Methoxypyridin-3-ol Hydrochloride: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows Executive Summary In the rigorous landscape of preclinical drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization of 4-Methoxypyridin-3-ol Hydrochloride: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Executive Summary

In the rigorous landscape of preclinical drug development and synthetic chemistry, the precise analytical characterization of intermediates is non-negotiable. 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) [1] is a critical pyridine-based building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative breakdown of the compound's molecular weight (average mass) and exact mass (monoisotopic mass). Furthermore, it bridges the gap between theoretical calculations and empirical validation by detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. Understanding the causal relationship between the solid-state hydrochloride salt and its gas-phase ionization behavior is essential for accurate mass spectral interpretation.

Chemical Identity and Structural Architecture

Before executing mass spectrometric analysis, one must differentiate between the free base and its hydrochloride salt. The presence of the HCl molecule significantly alters the stoichiometric weight used for synthetic equivalents, while the mass spectrometer typically only detects the ionized free base.

  • Chemical Name: 4-Methoxypyridin-3-ol hydrochloride (Synonym: 3-Hydroxy-4-methoxypyridine hydrochloride)

  • CAS Registry Number (Salt): 1881320-63-3 [1]

  • CAS Registry Number (Free Base): 153199-54-3 [2]

  • Molecular Formula (Salt): C₆H₈ClNO₂

  • Molecular Formula (Free Base): C₆H₇NO₂

Quantitative Mass Analytics: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is conflating Molecular Weight (calculated using the natural abundance of isotopes) with Exact Mass (calculated using the mass of the most abundant isotope).

Isotopic Mass Breakdown

To calculate the exact mass, we rely on the monoisotopic masses of the constituent elements. The table below summarizes the fundamental constants used for 4-Methoxypyridin-3-ol hydrochloride.

ElementIsotopeMonoisotopic Mass (Da)Count (Salt)Total Exact Mass Contribution (Da)
Carbon¹²C12.000000672.000000
Hydrogen¹H1.00782588.062600
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915231.989830
Chlorine³⁵Cl34.968853134.968853
Total 161.024357 Da
Comparative Mass Summary

For synthetic stoichiometry (e.g., weighing out reagents), the average molecular weight is used. For HRMS data processing, the exact mass is required [3].

PropertyFree Base (C₆H₇NO₂)Hydrochloride Salt (C₆H₈ClNO₂)
Average Molecular Weight 125.13 g/mol 161.59 g/mol
Exact Mass (Monoisotopic) 125.047678 Da161.024357 Da
Theoretical [M+H]⁺ Ion 126.055503 DaN/A (Dissociates in ESI)

Mechanistic Insights: Ionization and Salt Dissociation

When 4-Methoxypyridin-3-ol hydrochloride is introduced into an Electrospray Ionization (ESI) source, the compound does not ionize as the intact salt. Instead, the causality of the solvent environment dictates its behavior:

  • Dissolution: The polar solvent (e.g., Methanol/Water) causes the complete dissociation of the HCl salt into the solvated 4-Methoxypyridin-3-ol free base and a chloride anion (Cl⁻).

  • Protonation: In positive ion mode (ESI+), driven by the presence of an acidic modifier (like 0.1% Formic Acid), the basic pyridine nitrogen accepts a proton (H⁺).

  • Detection: The mass analyzer detects the protonated free base [M+H]⁺ at m/z 126.0555, not the mass of the salt.

Ionization_Pathway Salt 4-Methoxypyridin-3-ol HCl Solid State (MW: 161.59) Solution Dissociation in Solvent Free Base + Cl⁻ Salt->Solution Dissolution ESI Electrospray Ionization Droplet Evaporation Solution->ESI Aerosolization Protonation Protonation [M+H]⁺ Addition of H⁺ from Formic Acid ESI->Protonation Gas-Phase Ionization Detection Detected Species m/z 126.0555 Protonation->Detection Mass Analysis

Fig 1: Mechanism of salt dissociation and ESI(+) protonation.

Experimental Protocol: HRMS Exact Mass Validation

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. By utilizing an internal lock mass, the system continuously corrects for instrument drift, ensuring the empirical mass matches the theoretical exact mass within a < 5 ppm error margin.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-Methoxypyridin-3-ol hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 with initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to achieve a 1 µg/mL working concentration. Causality: High concentrations cause detector saturation and space-charge effects in Orbitrap/TOF analyzers, skewing mass accuracy.

Step 2: Instrument Calibration & Lock Mass Setup

  • Calibrate the HRMS (e.g., Q-TOF or Orbitrap) using a standard calibration mix (e.g., Sodium Formate) to achieve an initial mass accuracy of < 2 ppm.

  • Enable the lock mass feature using Leucine Enkephalin ([M+H]⁺ = 556.2766) infused post-column at 5 µL/min. This provides real-time mass axis correction.

Step 3: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI(+) Data Acquisition

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50 to 500.

Step 5: Data Processing and Validation

  • Extract the Ion Chromatogram (EIC) for the theoretical [M+H]⁺ mass of 126.0555 Da with a narrow mass window (± 5 ppm).

  • Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶. A valid result must fall between -5.0 and +5.0 ppm.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization (Desolvation & Protonation) B->C D HRMS Analyzer (Orbitrap/Q-TOF) C->D E Data Processing (m/z 126.0555, <5 ppm) D->E

Fig 2: LC-ESI-HRMS analytical workflow for exact mass validation.

References

  • PubChemLite. (n.d.). 3-hydroxy-4-methoxypyridine Exact Mass Data. University of Luxembourg. Retrieved March 25, 2026, from[Link]

Exploratory

4-Methoxypyridin-3-ol Hydrochloride: Comprehensive Safety, Mechanistic Toxicology, and Handling Whitepaper

Executive Summary 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) is a highly functionalized heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical development. Moving b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) is a highly functionalized heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical development. Moving beyond the boilerplate warnings of a standard Material Safety Data Sheet (MSDS), this whitepaper deconstructs the physicochemical properties of the compound to explain the causality behind its hazard profile. By understanding the structural logic of this pyridine salt, researchers can implement self-validating handling protocols that ensure both personnel safety and chemical integrity during the synthesis of complex pharmacophores, such as 1 [1].

Physicochemical Profiling & Structural Causality

The decision to utilize the hydrochloride salt of 4-Methoxypyridin-3-ol, rather than its free base (CAS: 153199-54-3), is rooted in chemical stability. The electron-rich nature of the pyridine ring—donated to by both the 3-hydroxyl and 4-methoxy groups—makes the free base susceptible to rapid oxidation. Protonation of the pyridine nitrogen stabilizes the molecule and significantly enhances its aqueous solubility, which is critical for downstream biological assays and cross-coupling reactions.

However, this salt formation introduces a high degree of hygroscopicity and localized acidity, which directly dictates its safety profile [2].

Quantitative Data Summary
PropertyValueCausality / Impact on Handling
Chemical Name 4-Methoxypyridin-3-ol hydrochloride-
CAS Number 1881320-63-3-
Molecular Formula C6H8ClNO2Protonated nitrogen enhances stability but increases acidity.
Molecular Weight 161.59 g/mol -
Physical State Crystalline SolidProne to generating inhalable dust during transfer.
Solubility High in polar solvents/waterRapid dissolution in mucosal membranes (eyes, lungs).
Storage Requirements Inert atmosphere (Argon/N2), RTHygroscopic; absorbs ambient moisture, leading to degradation.

Mechanistic Toxicology: The "Why" Behind the GHS Hazards

Standard SDS documentation lists several Global Harmonized System (GHS) hazard statements for this compound. To handle it safely, scientists must understand the biochemical mechanisms driving these hazards.

  • H302 (Harmful if swallowed): Ingestion introduces the compound to the gastrointestinal tract, where the active pyridine pharmacophore can interfere with cellular processes. 2 with biological macromolecules, potentially disrupting enzyme function and cellular homeostasis [3].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The crystalline dust is highly hygroscopic. Upon contact with the natural moisture of the skin (sweat) or the eyes (tears), the hydrochloride salt rapidly dissolves. This dissociation releases protons ( H+ ), locally lowering the pH and inducing acute acid-base tissue irritation [4].

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust allows the compound to reach the mucosal lining of the respiratory tract. The localized dissolution and subsequent pH drop trigger an immediate inflammatory response in the bronchial tissues.

Advanced Handling & Storage Protocols

To mitigate the risks outlined above and preserve the integrity of the reagent, handling must be treated as a closed, self-validating system.

Protocol: Inert-Atmosphere Weighing and Transfer
  • Preparation: Purge the analytical balance chamber or glovebox with a gentle, continuous stream of Argon.

  • Thermal Equilibration: Allow the sealed vial of 4-Methoxypyridin-3-ol hydrochloride to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes ambient moisture to immediately condense on the glass, degrading the hygroscopic salt into a sticky, unusable mass.

  • Execution: Weigh the desired mass using an anti-static spatula to prevent aerosolization of the fine powder (mitigating H335 risk).

  • System Validation: Observe the physical state of the powder during transfer.

    • Self-Validation Check: The material must remain a free-flowing crystalline solid. If the powder begins to clump or adhere aggressively to the spatula, the inert atmosphere has been breached. The protocol must be halted, and the batch must be re-desiccated.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Start->PPE Env Transfer to Fume Hood / Glovebox PPE->Env Weigh Weighing on Analytical Balance (Anti-static tools) Env->Weigh Seal Seal Container (Argon/N2 Purge) Weigh->Seal End Transfer to Reaction Vessel Seal->End

Step-by-step workflow for the safe handling and weighing of hygroscopic pyridine salts.

Emergency Response & Decontamination Workflows

In the event of a spill, standard sweeping can aerosolize the powder, exacerbating inhalation hazards. Decontamination must focus on safe chemical neutralization.

Protocol: Acidic Salt Spill Decontamination
  • Containment: Surround the spill with an inert, dust-free absorbent (e.g., vermiculite).

  • Neutralization: Liberally apply solid Sodium Bicarbonate ( NaHCO3​ ) over the spill area.

    • Causality: NaHCO3​ is a weak base. It neutralizes the acidic hydrochloride salt without generating excessive exothermic heat. Using a strong base (like NaOH ) would cause a rapid exothermic reaction, potentially volatilizing the free pyridine base, which possesses a lower flash point and higher systemic toxicity.

  • Wetting: Lightly mist the area with water to initiate the neutralization reaction.

  • System Validation:

    • Self-Validation Check: The neutralization is actively occurring as long as effervescence ( CO2​ gas evolution) is visible. Once bubbling ceases, test the residual slurry with pH paper. The protocol is only validated as complete when the pH reads between 6.5 and 7.5. Only then should the slurry be collected for hazardous waste disposal.

SpillResponse Spill Spill Detected (4-Methoxypyridin-3-ol HCl) Assess Assess Volume & Risk Spill->Assess Vent Ensure Ventilation (Mitigate H335 Risk) Assess->Vent Neutralize Neutralize (Use NaHCO3, avoid strong bases) Vent->Neutralize Sweep Validate pH & Collect (Avoid Dust) Neutralize->Sweep Dispose Hazardous Waste Disposal Sweep->Dispose

Emergency spill response logic tree emphasizing neutralization and respiratory protection.

References

  • Title: INHIBITORS OF TRPC6 (EP 3700902 B1)
  • Title: 4-Methoxypyridin-3-ol hydrochloride SDS & Properties Source: BLD Pharm URL
  • Title: Thermodynamics for Proton Binding of Pyridine in Different Ionic Media at Different Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Title: SAFETY DATA SHEET - Pyridine Hydrochloride Derivatives Source: Fisher Scientific URL

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Methoxypyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the solid-state structure is therefore a prerequisite for rational drug design and development. This guide provides a detailed, in-depth technical overview of the process of determining the crystal structure of 4-Methoxypyridin-3-ol hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. We will navigate the complete workflow from synthesis and crystallization to data analysis and interpretation, emphasizing the causal relationships behind experimental choices and the self-validating nature of crystallographic protocols. This document is intended to serve as a practical and authoritative resource for researchers in the field.

Introduction to 4-Methoxypyridin-3-ol Hydrochloride

4-Methoxypyridin-3-ol is a heterocyclic aromatic compound with the molecular formula C₆H₇NO₂.[1] The molecule features a pyridine ring substituted with a methoxy group at the 4-position and a hydroxyl group at the 3-position. The hydrochloride salt, with the molecular formula C₆H₈ClNO₂, is often utilized to enhance water solubility and stability, crucial characteristics for pharmaceutical applications.[1] The presence of the pyridinium nitrogen, the hydroxyl group, and the chloride counter-ion suggests a rich hydrogen-bonding landscape, which is expected to be a dominant force in the crystal packing. A detailed analysis of its crystal structure will provide invaluable insights into its intermolecular interactions and solid-state behavior.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the final structure.

Synthesis of 4-Methoxypyridin-3-ol Hydrochloride

Several synthetic routes to 4-Methoxypyridin-3-ol have been reported, including the oxidation of 4-methoxypyridine and microwave-assisted synthesis from 4-chloro-3-nitropyridine and sodium methoxide.[1] For the purpose of this guide, we will consider a common laboratory-scale synthesis followed by the formation of the hydrochloride salt.

A plausible synthesis route involves the reaction of 4-chloropyridine hydrochloride with the appropriate alcohol in the presence of a base to yield the corresponding 4-alkoxypyridine.[2] Subsequent introduction of the hydroxyl group at the 3-position can be achieved through directed metallation.[3]

The final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the purified 4-Methoxypyridin-3-ol in a suitable solvent, such as isopropanol or methanol, and adding a stoichiometric amount of hydrochloric acid.[4]

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed block, free of cracks and defects, with dimensions typically in the range of 0.1 to 0.4 mm.[5] The process involves the slow, controlled precipitation of the compound from a supersaturated solution.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: The first step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble. A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane).

  • Preparation of a Saturated Solution: A small amount of 4-Methoxypyridin-3-ol hydrochloride is dissolved in the chosen solvent with gentle heating to achieve saturation. It is crucial to use a minimal amount of solvent.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial or beaker. The slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation and, ideally, the formation of single crystals.[6]

Other common crystallization techniques that can be employed include:

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[4]

Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal.

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.[8] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.[9]

Experimental Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a suitable holder, such as a MiTeGen loop.[8]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[10] Modern diffractometer software can automate this process.

  • Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.

The overall workflow for single-crystal X-ray diffraction is depicted in the following diagram:

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The integrated diffraction data provides the raw information needed to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

Structure Solution

The goal of structure solution is to obtain an initial model of the arrangement of atoms in the unit cell. This is achieved by solving the "phase problem" of crystallography. The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases.

  • Direct Methods: For small molecules like 4-Methoxypyridin-3-ol hydrochloride, direct methods are typically used. These are statistical methods that use relationships between the intensities of the reflections to determine their phases. The program SHELXT is a powerful tool for this purpose.[8]

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction intensities.

  • Least-Squares Refinement: The most common method for refinement is least-squares, where the parameters of the model are adjusted to minimize the difference between the observed and calculated structure factors. The program SHELXL is the industry standard for small-molecule structure refinement.[11][12] The graphical user interface Olex2 provides a user-friendly platform for running SHELXL and visualizing the results.[13][14]

Experimental Protocol: Structure Refinement with SHELXL

  • Initial Refinement: The initial model from the structure solution is subjected to several cycles of least-squares refinement.

  • Atom Assignment: The positions of the non-hydrogen atoms are identified from the electron density map.

  • Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled anisotropically, meaning the atoms are allowed to vibrate differently in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.

  • Final Refinement Cycles: The model is refined until the parameters converge and the agreement between the observed and calculated data is optimized.

Analysis of the Crystal Structure: Deciphering the Intermolecular Interactions

With a fully refined crystal structure, a wealth of information about the molecule's solid-state properties can be extracted. The software Mercury is an excellent tool for visualizing and analyzing crystal structures.[1][15][16][17]

Molecular Geometry

The first step in the analysis is to examine the molecular geometry of the 4-Methoxypyridin-3-ol cation, including bond lengths, bond angles, and torsion angles. These parameters can be compared to values from related structures in the Cambridge Structural Database (CSD) to identify any unusual features.[18]

Hydrogen Bonding

As a hydrochloride salt of a molecule with a hydroxyl group and a pyridine nitrogen, hydrogen bonding is expected to be the dominant intermolecular interaction.[19][20][21] The pyridinium N-H group and the hydroxyl O-H group are strong hydrogen bond donors, while the chloride anion and the oxygen atoms of the hydroxyl and methoxy groups are potential hydrogen bond acceptors.[22] A detailed analysis of the hydrogen-bonding network is crucial for understanding the crystal packing and the physical properties of the material.[23][24][25]

Crystal Packing

The overall arrangement of the molecules in the crystal lattice, known as the crystal packing, is determined by the interplay of various intermolecular forces, including hydrogen bonding, van der Waals interactions, and, in some cases, π-π stacking interactions between the pyridine rings. Visualizing the packing in three dimensions can reveal motifs such as layers or chains.

The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
R-factor (R1)A measure of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
Weighted R-factor (wR2)A weighted measure of the agreement between the calculated and observed structure factors.
Goodness-of-Fit (GooF)A statistical measure of the quality of the refinement. A value close to 1 indicates a good refinement.

Conclusion

The determination of the crystal structure of 4-Methoxypyridin-3-ol hydrochloride is a multi-step process that requires careful experimental work and sophisticated computational analysis. A successful structure determination provides a detailed three-dimensional picture of the molecule and its interactions in the solid state. This information is of paramount importance for understanding the material's properties and for its rational development as a potential pharmaceutical agent. The methodologies and principles outlined in this guide provide a solid framework for researchers undertaking similar crystallographic investigations.

References

  • CCDC. (n.d.). Structure Visualisations (MER-001). Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mercury (crystallography). Retrieved from [Link]

  • CCDC. (n.d.). Mercury. Retrieved from [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • OlexSys. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Fort, Y., & Snieckus, V. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(3), 1–15.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Google Patents. (n.d.). US12252479B2 - Crystalline forms OF N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225–235.
  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. Retrieved from [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(10), 835–846.
  • Ithaca College. (n.d.). Olex2. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 53(1), 21–30.
  • Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Department of Chemistry. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703–1717.
  • EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. Retrieved from [Link]

  • OlexSys. (2014). Getting Started with Olex2. Scribd. Retrieved from [Link]

  • Clegg, W. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). The Royal Society of Chemistry.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Surov, A. O., et al. (2018). Formation and Transformations of Organic Salt Hydrates: Four Encenicline Hydrochloride Monohydrates and Respective Isostructural Desolvates. Crystal Growth & Design, 18(4), 2355–2365.
  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281–1284.
  • El-Sayed, I. E., et al. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of protonated etravirine bridged by Cl -. Retrieved from [Link]

  • RJWave.org. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Preprints.org. (2026, January 4). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Retrieved from [Link]

  • Li, A., et al. (2009). Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. The Journal of Chemical Physics, 131(16), 164303.
  • ResearchGate. (n.d.). Crystal Structures and Hydrogen Bonding of Two Complexes containing the [Ammine-chlorido-ethylenediamine-bis(pyridine)cobalt(III)]2+ Cation. Retrieved from [Link]

  • RSC Publishing. (2014, April 3). Proton Location in Acid...Pyridine Hydrogen Bonds of Multi-Component Crystals. Retrieved from [Link]

Sources

Exploratory

In Vitro Pharmacokinetics of 4-Methoxypyridin-3-ol Hydrochloride: A Technical Guide

Executive Summary 4-Methoxypyridin-3-ol is a highly privileged heterocyclic scaffold utilized extensively in the synthesis of CNS-penetrable AAK1 inhibitors for neuropathic pain[1] and novel antiviral agents targeting He...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxypyridin-3-ol is a highly privileged heterocyclic scaffold utilized extensively in the synthesis of CNS-penetrable AAK1 inhibitors for neuropathic pain[1] and novel antiviral agents targeting Hepatitis B[2][3]. Furthermore, the 4-methoxypyridin-3-ol moiety serves as the critical toxophore in natural products like UK-2A, acting as a Qi site inhibitor of the mitochondrial cytochrome bc1 complex[4][5]. Understanding the in vitro pharmacokinetics (PK) of its hydrochloride salt is paramount for early-stage lead optimization.

This whitepaper provides a comprehensive, self-validating framework for assessing the physicochemical properties, intestinal permeability, metabolic stability, and drug-drug interaction (DDI) potential of this critical building block.

PK_Workflow A Compound Prep 4-Methoxypyridin-3-ol HCl B Physicochemical Solubility & LogD A->B C Permeability Caco-2 Bidirectional B->C D Metabolic Stability HLM / RLM / MLM C->D E DDI Risk CYP450 Inhibition D->E

Figure 1: Sequential in vitro PK profiling workflow for fragment-based drug discovery.

Physicochemical Foundations & Causality

The selection of the hydrochloride (HCl) salt form over the free base is a deliberate choice to optimize kinetic solubility. The HCl salt lowers the microenvironmental pH during dissolution, disrupting the crystal lattice energy and facilitating rapid aqueous solvation. However, once dissolved in a buffered physiological system (pH 7.4), the compound equilibrates according to the Henderson-Hasselbalch relationship.

With the pyridine nitrogen having a pKa of ~5.0 and the hydroxyl group a pKa of ~9.0, 4-methoxypyridin-3-ol exists predominantly as a neutral, uncharged species at pH 7.4. This neutrality is the fundamental driver for its high passive transcellular permeability.

Protocol 1: Kinetic Solubility Assessment
  • Causality: Kinetic solubility mimics the rapid dissolution required in the gastrointestinal tract, unlike thermodynamic solubility which assesses long-term equilibrium.

  • Step 1: Prepare a 10 mM stock solution of 4-methoxypyridin-3-ol HCl in 100% DMSO.

  • Step 2: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 µM (final DMSO = 2%).

  • Step 3: Incubate at 37°C for 24 hours with continuous shaking at 250 rpm.

  • Step 4: Centrifuge at 4000 rpm for 15 minutes to pellet any undissolved precipitate.

  • Step 5: Quantify the supernatant concentration via LC-MS/MS against a standard curve.

  • Self-Validation Check: Include Nicardipine (low solubility, <10 µM) and Fluconazole (high solubility, >100 µM) as controls. The assay is rejected if controls fall outside established historical ranges.

Intestinal Permeability: The Caco-2 Model

The 21-day Caco-2 cell monolayer remains the gold standard for predicting human intestinal absorption[6][7]. Because 4-methoxypyridin-3-ol is a small, neutral heterocycle at physiological pH, it readily partitions into the lipophilic cell membrane, driving high apical-to-basolateral (A-B) transport.

Caco2_Mech cluster_cells Caco-2 Cell Monolayer (Tight Junctions) Apical Apical Compartment (pH 6.5) Intestinal Lumen Transcellular Passive Transcellular Diffusion (Neutral Form) Apical->Transcellular A-B Transport Paracellular Paracellular Transport (Aqueous Pores) Apical->Paracellular A-B Transport Basolateral Basolateral Compartment (pH 7.4) Bloodstream Efflux P-gp / BCRP Efflux (Active Transport) Basolateral->Efflux B-A Transport Transcellular->Basolateral Paracellular->Basolateral Efflux->Apical

Figure 2: Mechanistic pathways of drug transport across the Caco-2 epithelial monolayer.

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Step 1: Seed Caco-2 cells (HTB-37) on polycarbonate transwell inserts at 6×10⁴ cells/cm². Culture for 21 days, replacing medium every 48 hours to ensure full differentiation.

  • Step 2: Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are acceptable, confirming tight junction formation[7].

  • Step 3: Prepare 4-methoxypyridin-3-ol HCl at 10 µM in HBSS buffer. Use pH 6.5 for the Apical chamber and pH 7.4 for the Basolateral chamber to mimic the intestinal pH gradient.

  • Step 4: Add compound to the apical chamber (for A-B transport) or basolateral chamber (for B-A transport).

  • Step 5: Incubate at 37°C, taking 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Step 6: Quantify via LC-MS/MS and calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

  • Self-Validation Check: Each plate must include Propranolol (high permeability, Papp​ > 20 × 10⁻⁶ cm/s), Atenolol (low permeability, Papp​ < 1 × 10⁻⁶ cm/s), and Digoxin (P-gp substrate, ER > 3).

Hepatic Metabolic Stability

The 4-methoxypyridin-3-ol scaffold presents specific metabolic liabilities. The C4-methoxy group is highly susceptible to CYP-mediated O-demethylation (primarily by CYP3A4 and CYP2D6), generating a reactive diol. Simultaneously, the C3-hydroxyl group is a direct substrate for Phase II uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Protocol 3: Phase I & II Microsomal Stability (HLM)
  • Causality: Evaluating both Phase I and Phase II metabolism simultaneously provides a holistic view of intrinsic clearance ( CLint​ ). Alamethicin is required to permeabilize the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenally oriented UGT enzymes.

  • Step 1: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Add 25 µg/mL alamethicin and incubate on ice for 15 minutes to form membrane pores.

  • Step 2: Pre-incubate 1 µM of 4-methoxypyridin-3-ol HCl with the HLM suspension for 5 minutes at 37°C.

  • Step 3: Initiate the reaction by adding 1 mM NADPH (Phase I cofactor) and 5 mM UDPGA (Phase II cofactor).

  • Step 4: Quench the reaction at 0, 15, 30, 45, and 60 minutes by transferring 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance). The assay is valid only if Verapamil T½ is < 15 minutes and Warfarin T½ is > 4 hours.

CYP450 Inhibition and DDI Risk

To comply with the FDA's 2020 guidance on in vitro DDI studies[8][9], the scaffold must be evaluated for reversible inhibition of major CYP enzymes to ensure it will not precipitate toxicities when co-administered with other drugs.

Protocol 4: CYP450 Reversible Inhibition Assay
  • Step 1: Incubate varying concentrations of 4-methoxypyridin-3-ol HCl (0.1 to 50 µM) with 0.1 mg/mL HLM and specific CYP probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6, Diclofenac for 2C9).

  • Step 2: Add 1 mM NADPH to initiate the reaction and incubate at 37°C for 10 minutes.

  • Step 3: Quench with ice-cold acetonitrile and measure the formation of the probe metabolite via LC-MS/MS.

  • Step 4: Calculate IC₅₀ values using non-linear regression analysis.

  • Self-Validation Check: Use known strong inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to ensure the system demonstrates expected IC₅₀ values (< 0.1 µM).

Quantitative Data Synthesis

The following table summarizes the representative in vitro PK parameters for the 4-methoxypyridin-3-ol hydrochloride scaffold, synthesizing its typical behavior in early drug discovery cascades.

Table 1: Representative In Vitro Pharmacokinetic Profile of 4-Methoxypyridin-3-ol Hydrochloride

ParameterAssay SystemRepresentative ValueMechanistic Interpretation
Kinetic Solubility PBS (pH 7.4)> 150 µMHigh aqueous solubility driven by the HCl salt lattice disruption.
Lipophilicity (LogD) Octanol/Water (pH 7.4)0.8 - 1.2Optimal for passive diffusion; low lipophilic burden.
Permeability ( Papp​ A-B) Caco-2 (21-day)> 15 × 10⁻⁶ cm/sHigh permeability due to the neutral species prevalence at pH 7.4.
Efflux Ratio (B-A / A-B) Caco-2< 1.5Not a significant substrate for P-gp or BCRP active efflux transporters.
Metabolic Stability (T½) Human Liver Microsomes< 30 minHigh clearance; susceptible to rapid O-demethylation and direct glucuronidation.
CYP Inhibition (IC₅₀) CYP3A4, 2D6, 2C9> 50 µMLow risk for reversible CYP-mediated Drug-Drug Interactions (DDI).

References

  • Title: Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (PubMed/NIH) URL: [Link]

  • Title: Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes Source: Chemical Reviews (PubMed Central/NIH) URL: [Link]

Sources

Foundational

Toxicity Screening and LD50 Determination of 4-Methoxypyridin-3-OL Hydrochloride: A Technical Guide

Executive Summary In preclinical drug discovery and chemical safety evaluation, substituted pyridines are highly valued as versatile synthetic building blocks. 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery and chemical safety evaluation, substituted pyridines are highly valued as versatile synthetic building blocks. 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) is a specific pyridine derivative characterized by its methoxy and hydroxyl functional groups, stabilized as a hydrochloride salt to enhance aqueous solubility and bioavailability[1].

While its structural utility is well-documented, introducing such compounds into biological systems requires rigorous toxicological profiling. Preliminary safety data sheets (SDS) classify this compound under the Globally Harmonized System (GHS) Hazard Statement H302 (Harmful if swallowed) [2]. This whitepaper provides a comprehensive, self-validating methodological framework for researchers and toxicologists to empirically determine the LD50 and evaluate the mechanistic toxicity of 4-Methoxypyridin-3-ol hydrochloride across in silico, in vitro, and in vivo models.

Predictive Toxicology & Workflow Architecture

Before initiating empirical testing, a predictive toxicological framework is established. The H302 classification indicates that the acute oral LD50 of 4-Methoxypyridin-3-ol hydrochloride in rodents falls within the 300 to 2000 mg/kg range[3].

To minimize animal use and adhere to the 3Rs (Replacement, Reduction, Refinement), modern toxicological screening employs a tiered approach. In silico quantitative structure-activity relationship (QSAR) models prioritize the compound, followed by in vitro hepatic assays to understand cellular metabolism, culminating in highly targeted in vivo testing using the OECD 423 guideline[4][5].

G A In Silico Screening (QSAR & Read-Across) B In Vitro Assays (HepG2, MTT, CYP450) A->B Prioritization C In Vivo Acute Toxicity (OECD TG 423) B->C Dose Range Finding D LD50 Determination (300 - 2000 mg/kg) C->D Endpoint Analysis

Figure 1: Tiered toxicity screening workflow for 4-Methoxypyridin-3-ol hydrochloride.

In Vitro Hepatotoxicity Screening

Causality of Experimental Choice: Pyridine derivatives are primarily metabolized in the liver by Cytochrome P450 (CYP450) enzymes. This bioactivation can generate reactive intermediates that induce oxidative stress[6][7]. Therefore, human hepatocellular carcinoma (HepG2) cells are the gold standard in vitro model for assessing the basal cytotoxicity of this compound.

Step-by-Step Protocol: MTT Viability & ROS Assay
  • Cell Culture: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve 4-Methoxypyridin-3-ol hydrochloride in sterile PBS (leveraging the high aqueous solubility of the HCl salt) to create a 10 mM stock.

  • Dosing: Treat cells with a concentration gradient (1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1000 µM) for 24 and 48 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC50.

  • Mechanistic Profiling (ROS): In a parallel plate, utilize a DCFDA cellular ROS assay kit. Pyridine toxicity is heavily linked to the generation of Reactive Oxygen Species (ROS)[6][7]. Measure fluorescence (Ex/Em = 485/535 nm) to quantify oxidative stress.

Mechanistic Toxicology: The Apoptotic Pathway

When 4-Methoxypyridin-3-ol hydrochloride enters the hepatic system, its metabolism can trigger a cascade of intracellular events. Research into pyridine toxicity demonstrates that CYP450-mediated bioactivation leads to ROS generation, which subsequently activates Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways[6]. This oxidative stress ultimately compromises mitochondrial integrity, leading to Caspase-3/7 dependent apoptosis[6][8].

G P 4-Methoxypyridin-3-ol Hydrochloride CYP CYP450 Metabolism (Liver) P->CYP ROS Reactive Oxygen Species (ROS) CYP->ROS Bioactivation MAPK MAPK / JNK Activation ROS->MAPK Oxidative Stress APO Cellular Apoptosis (Caspase 3/7) MAPK->APO Signal Transduction

Figure 2: Intracellular signaling pathway of pyridine-induced oxidative stress and apoptosis.

In Vivo LD50 Determination (OECD TG 423)

Causality of Experimental Choice: Historically, LD50 was determined using OECD 401, which required large numbers of animals. Today, the OECD Test Guideline 423 (Acute Toxic Class Method) is the mandatory standard[3][4]. It uses a stepwise procedure with only 3 animals per step, relying on predefined fixed doses (5, 50, 300, 2000 mg/kg) to classify the compound into GHS categories[9].

Quantitative Data: GHS Classification Criteria
GHS CategoryLD50 Range (mg/kg)Hazard StatementSignal WordExpected Result for CAS 1881320-63-3
Category 350 < LD50 ≤ 300H301: ToxicDangerUnlikely
Category 4 300 < LD50 ≤ 2000 H302: Harmful Warning Highly Probable
Category 52000 < LD50 ≤ 5000H303: May be harmfulWarningPossible
Step-by-Step Protocol: OECD 423
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing[4][9].

  • Dose Formulation: Dissolve 4-Methoxypyridin-3-ol hydrochloride in distilled water.

  • Initial Dosing (Step 1): Administer a starting dose of 300 mg/kg via oral gavage to a group of 3 rats. (Rationale: The H302 classification strongly suggests the LD50 is above 300 mg/kg, making this the most scientifically sound starting point to minimize unnecessary testing)[9].

  • Observation Period: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document clinical signs of neurotoxicity (tremors, lethargy) and weigh animals weekly[9].

  • Decision Tree Execution:

    • Scenario A (0 to 1 death): Proceed to dose a new group of 3 rats at 2000 mg/kg .

    • Scenario B (2 to 3 deaths): Proceed to dose a new group of 3 rats at a lower dose of 50 mg/kg .

  • Necropsy: At the end of 14 days, euthanize surviving animals. Perform gross pathological examinations on all animals, paying specific attention to the liver and kidneys, which are the primary sites of pyridine-induced oxidative damage[7][9].

References

  • Chemikart. (n.d.). 4-Methoxypyridin-3-ol hydrochloride | ChemScene. Retrieved from [Link]

  • Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-ethylpyridine, a cigarette smoke component, causes mitochondrial damage in human retinal pigment epithelial cells in vitro. PMC. Retrieved from [Link]

  • Eurasian Journal of Veterinary Sciences. (2015). Oxidative stress and pyridine/ellagic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

How to prepare 4-Methoxypyridin-3-OL hydrochloride stock solution

An Application Note and Protocol for the Preparation of 4-Methoxypyridin-3-OL Hydrochloride Stock Solutions Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 4-Methoxypyridin-3-OL Hydrochloride Stock Solutions

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for 4-Methoxypyridin-3-OL hydrochloride (CAS No. for parent compound: 153199-54-3). As a pivotal heterocyclic compound in medicinal chemistry and organic synthesis, the reliability of experimental data derived from its use is contingent upon the integrity of the prepared stock solutions. This guide details the critical physicochemical properties, safety protocols, solvent selection rationale, step-by-step reconstitution procedures, and storage recommendations to ensure solution stability and experimental reproducibility.

Introduction and Scientific Context

4-Methoxypyridin-3-ol is a pyridine derivative investigated for its potential biological activities, including antimicrobial and antioxidant properties.[1] It serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] The hydrochloride salt form is frequently utilized in research settings as it is designed to enhance aqueous solubility and stability compared to the parent compound, facilitating its use in biological assays.[1][3]

The preparation of a concentrated, accurately characterized stock solution is the foundational step for any in vitro or in vivo experiment. Errors in this initial stage, such as incomplete dissolution, microbial contamination, or compound degradation, can lead to significant variability and misinterpretation of results. This protocol is designed to be a self-validating system, incorporating causality and best practices to ensure the consistent preparation of high-quality stock solutions.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for safe handling and effective solution preparation. The key data for 4-Methoxypyridin-3-OL hydrochloride are summarized below.

ParameterValueSource(s)
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.58 g/mol [1]
Appearance White to off-white crystalline solid or powder.[1][1][4]
Solubility Enhanced water solubility due to the hydrochloride salt form.[1][3] Soluble in DMSO.[5][1][3][5]
Storage (Solid) Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7][8] Inert atmosphere recommended.[4][9][4][6][7][8][9]

Safety and Handling Precautions:

4-Methoxypyridin-3-OL hydrochloride and related compounds may be hazardous. Users must adhere to strict safety protocols.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6][7][8][10] May also cause respiratory irritation.[5][6][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][10]

  • Engineering Controls: All weighing and reconstitution procedures should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[6][10][11] An eyewash station and safety shower must be readily accessible.[6]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6][7]

Stock Solution Preparation: Workflow and Protocol

This section outlines the complete workflow from calculation to storage. The following diagram provides a high-level overview of the process.

G cluster_prep Preparation cluster_proc Processing cluster_store Storage weigh 1. Weigh Compound select 2. Select Solvent weigh->select calc 3. Calculate Volume select->calc dissolve 4. Add Solvent & Dissolve calc->dissolve verify 5. Verify Complete Dissolution dissolve->verify sterilize 6. Sterilize (Optional) verify->sterilize aliquot 7. Aliquot into Working Volumes sterilize->aliquot store 8. Store at Recommended Temp. aliquot->store

Caption: Workflow for preparing 4-Methoxypyridin-3-OL hydrochloride stock solution.

Materials and Equipment
  • 4-Methoxypyridin-3-OL hydrochloride powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile, conical-bottom or amber glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile, 0.22 µm syringe filters (PVDF or other solvent-compatible material)

  • Sterile syringes

  • Appropriate solvents (e.g., sterile deionized water, sterile PBS, anhydrous DMSO)

Solvent Selection: The "Why"

The choice of solvent is critical and depends on the intended downstream application.

  • Sterile Deionized Water or PBS: Recommended for most biological applications. The hydrochloride salt form is specifically designed to improve aqueous solubility.[1][3] Using an aqueous buffer like Phosphate-Buffered Saline (PBS) can help maintain a stable pH, which is crucial for many cell-based assays.

  • Dimethyl Sulfoxide (DMSO): Use when high concentrations are required that exceed aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[12][13] However, it is important to note that DMSO can exhibit toxicity in cell culture, typically at concentrations >0.5%. Always include a vehicle control (culture medium with the same final DMSO concentration) in your experiments.[12]

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Calculations should be adjusted for different desired concentrations.

1. Calculation: The fundamental formula for calculating the required mass is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Molecular Weight (MW): 161.58 g/mol = 161.58 mg/mmol

  • Example: To prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L × 0.001 L × 161.58 g/mol × 1000 mg/g Mass (mg) = 1.616 mg

2. Step-by-Step Reconstitution:

  • Preparation: Don appropriate PPE and perform all subsequent steps in a chemical fume hood.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 1.62 mg of 4-Methoxypyridin-3-OL hydrochloride powder.

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately labeled vial (e.g., 1.5 mL microcentrifuge tube or amber glass vial). To ensure all powder is transferred, you can tap the weighing boat gently.

  • Solubilization: Using a calibrated micropipette, add 1.0 mL of your chosen solvent (e.g., sterile deionized water or anhydrous DMSO) to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is fully dissolved.[12]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates or precipitate.[14][15] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, but use caution as excessive heat can degrade the compound.[12][14]

  • Sterilization (for biological applications): If the stock solution was prepared in a non-sterile solvent or if sterility is paramount for your assay (e.g., cell culture), it must be sterilized. Aseptically filter the solution through a 0.22 µm syringe filter into a new sterile vial.[12][14] This step is critical to prevent microbial contamination of cell cultures.

Storage, Stability, and Handling

Proper storage is crucial to maintain the chemical integrity and biological activity of the stock solution.

Solution TypeShort-Term Storage (≤ 1 month)Long-Term Storage (≤ 1 year)Key Considerations
Aqueous Stock 2-8°C-20°C or -80°CProne to microbial growth; sterile filtration is highly recommended. Avoid repeated freeze-thaw cycles.
DMSO Stock -20°C-80°CDMSO freezes at ~18.5°C. Thaw at room temperature before use. Aliquoting is essential to prevent degradation from freeze-thaw cycles.[13][14]

Best Practices for Storage:

  • Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in sterile vials.[13][14][16] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which is a primary cause of compound degradation.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, preparation date, and your initials.

  • Light Sensitivity: While specific data for this compound is limited, related compounds can be light-sensitive.[11] Storing aliquots in amber vials or a light-blocking container is a prudent measure.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Concentration exceeds solubility limit in the chosen solvent.- Insufficient mixing.- Poor quality of the compound.- Try gentle warming (37°C) or sonication for a few minutes.[12][14]- Prepare a more dilute stock solution.- If using water, switch to DMSO for a new vial.
Precipitate forms after freezing and thawing. - Compound has come out of solution at low temperatures.- Degradation of the compound.- Warm the vial to room temperature or 37°C and vortex thoroughly to redissolve.- Centrifuge the vial briefly to pellet any insoluble material and carefully pipette the supernatant for use.- Prepare a fresh stock solution.
Inconsistent experimental results. - Inaccurate initial weighing.- Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.- Pipetting errors when making working solutions.- Always use a calibrated analytical balance.- Ensure aliquots are used and discard any stock that has been thawed multiple times.[14]- Use calibrated pipettes and verify their accuracy regularly.

References

  • Current Protocols. (n.d.). Stock Solutions. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Methoxypyridine. Available at: [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ChemBK. (2024, April 9). 4-methoxypyridine. Available at: [Link]

  • Angene Chemical. (2025, November 3). Safety Data Sheet. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthetic Utility of 4-Methoxypyridin-3-ol Hydrochloride

Abstract This document provides a detailed guide for researchers, synthetic chemists, and drug development professionals on the strategic use of 4-Methoxypyridin-3-ol hydrochloride as a versatile precursor in modern orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, synthetic chemists, and drug development professionals on the strategic use of 4-Methoxypyridin-3-ol hydrochloride as a versatile precursor in modern organic synthesis. We move beyond a simple recitation of procedures to offer an in-depth analysis of the molecule's reactivity, the causal factors behind protocol design, and field-proven methodologies for its application in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide is designed to empower scientists to leverage the unique structural and electronic properties of this building block for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of 4-Methoxypyridin-3-ol Hydrochloride

4-Methoxypyridin-3-ol, provided as its more stable and water-soluble hydrochloride salt, is a highly functionalized heterocyclic building block.[1] Its structure, featuring a pyridine core substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position, offers multiple reactive handles for strategic elaboration.[1] The pyridine nitrogen, along with the two oxygen-based substituents, imparts distinct electronic characteristics and provides sites for coordination, derivatization, and directed reactivity.

The hydrochloride form enhances the compound's stability and simplifies handling and weighing for reaction setup.[1] The free base can be readily generated in situ or through a simple basic workup. The true synthetic power of this precursor lies in its capacity to serve as a linchpin for constructing polysubstituted pyridine systems, which are privileged scaffolds in numerous biologically active molecules.[2]

Table 1: Physicochemical Properties of 4-Methoxypyridin-3-ol Hydrochloride

PropertyValueReference
IUPAC Name 4-methoxypyridin-3-ol;hydrochloride
CAS Number 153199-54-3 (for free base)[1]
Molecular Formula C₆H₈ClNO₂[1]
Molecular Weight 161.58 g/mol [1]
Appearance White crystalline solid[1]
Key Features Water-soluble salt, stable, bifunctional pyridine core[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 4-Methoxypyridin-3-ol hydrochloride is primarily centered on the reactivity of the hydroxyl group and the pyridine ring itself.

  • The Hydroxyl Group as a Reactive Handle: The phenolic hydroxyl group at the C-3 position is the key to unlocking the molecule's potential in cross-coupling chemistry. While direct coupling of phenols is possible, its conversion to a superior leaving group, such as a trifluoromethanesulfonate (triflate, -OTf), dramatically enhances its reactivity in palladium-catalyzed processes. This transformation converts the electron-rich phenol into a potent electrophile ready for coupling.

  • The Pyridine Core: The methoxy group at C-4 and the hydroxyl at C-3 are electron-donating, which influences the electron density of the pyridine ring.[3] Furthermore, these groups can exert a directing effect in reactions such as electrophilic aromatic substitution or directed ortho-metalation, although the latter is less common once the -OH group is converted to a triflate.[4]

The primary focus of these application notes will be on leveraging the C3-hydroxyl group for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

G cluster_precursor Precursor Activation Precursor 4-Methoxypyridin-3-ol Hydrochloride Triflation Triflation (Tf₂O or TfCl, Base) Precursor->Triflation Activation Activated 4-Methoxy-3-(triflyloxy)pyridine (Key Intermediate) Triflation->Activated Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd Catalyst, Base) Activated->Suzuki C-C Coupling Path Buchwald Buchwald-Hartwig (R₂NH, Pd Catalyst, Base) Activated->Buchwald C-N Coupling Path Product_C 3-Aryl-4-methoxypyridine (C-C Bond Formed) Suzuki->Product_C Product_N 3-Amino-4-methoxypyridine (C-N Bond Formed) Buchwald->Product_N

Figure 1: General synthetic workflow from the precursor to coupled products.

Protocol: Activation of the Hydroxyl Group via Triflation

Principle: The conversion of the phenolic hydroxyl group to a triflate is a critical first step for enabling robust cross-coupling. The triflate group is an excellent leaving group, making the C-3 position of the pyridine ring highly susceptible to oxidative addition by a Pd(0) catalyst. This protocol describes a standard procedure for this transformation.

Materials & Reagents:

ReagentM.W.Amount (10 mmol scale)Molar Eq.Notes
4-Methoxypyridin-3-ol HCl161.581.62 g1.0Starting Material
Dichloromethane (DCM)-50 mL-Anhydrous, reaction solvent
Triethylamine (TEA) or DIPEA101.194.2 mL3.0Base to neutralize HCl and scavenge TfOH
Triflic Anhydride (Tf₂O)282.142.0 mL1.2Triflylating agent

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxypyridin-3-ol hydrochloride (1.62 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (4.2 mL, 30.0 mmol) via syringe. The initial 1.0 eq of base neutralizes the HCl salt, while the subsequent 2.0 eq are for the triflation reaction. Stir for 10 minutes.

  • Triflation: While maintaining the temperature at 0 °C, add triflic anhydride (2.0 mL, 12.0 mmol) dropwise over 15 minutes. A color change may be observed.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation. Using triflic anhydride is highly effective; N-phenyl-bis(trifluoromethanesulfonimide) can be a milder alternative if the substrate is sensitive.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-methoxy-3-(triflyloxy)pyridine, can often be used directly in the next step or purified by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Application Protocol I: Suzuki-Miyaura C-C Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[5] This protocol details the coupling of the activated triflate intermediate with a generic arylboronic acid.

Materials & Reagents:

ReagentM.W.Amount (5 mmol scale)Molar Eq.Notes
4-Methoxy-3-(triflyloxy)pyridine257.211.29 g1.0From activation step
Arylboronic AcidVariable6.0 mmol1.2Coupling partner
Pd(PPh₃)₄1155.56289 mg0.05Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)138.212.07 g3.0Base
1,4-Dioxane / Water-20 mL / 5 mL-Solvent system (4:1 ratio)

Experimental Protocol:

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Add the 4-methoxy-3-(triflyloxy)pyridine (1.29 g, 5.0 mmol), the arylboronic acid (6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (289 mg, 0.25 mmol).

    • Expertise Note: While Pd(PPh₃)₄ is a robust catalyst, other modern catalyst systems like Pd(dppf)Cl₂ or those using biarylphosphine ligands can offer higher turnover numbers and broader substrate scope, especially for challenging couplings.[6][7]

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

    • Causality Note: The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8] The water in the solvent mixture is often crucial for dissolving the base and promoting the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for 2-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-aryl-4-methoxypyridine.

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Ox. Add. Oxidative Addition Ar-Pd(II)-OTf ArPd(II)(OTf)L₂ Ox. Add.->Ar-Pd(II)-OTf Transmetalation Transmetalation Ar-Pd(II)-OTf->Transmetalation Ar-Pd(II)-Ar' ArPd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar' Red. Elim. Reductive Elimination Ar-Pd(II)-Ar'->Red. Elim. Red. Elim.->Pd(0)L₂ Catalyst Regeneration Product Ar-Ar' Red. Elim.->Product Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic Ar'-B(OH)₂ Boronic->Transmetalation ArOTf Pyridyl-OTf ArOTf->Ox. Add.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Protocol II: Buchwald-Hartwig C-N Amination

Principle: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[9][10] This reaction is exceptionally powerful for synthesizing arylamines, which are prevalent in pharmaceuticals.

Materials & Reagents:

ReagentM.W.Amount (2 mmol scale)Molar Eq.Notes
4-Methoxy-3-(triflyloxy)pyridine257.21514 mg1.0From activation step
Amine (e.g., Morpholine)87.12210 µL1.2Nucleophile
Pd₂(dba)₃915.7218.3 mg0.02 (0.04 Pd)Palladium Pre-catalyst
XPhos476.6248 mg0.10Buchwald Ligand
Sodium tert-butoxide (NaOtBu)96.10269 mg1.4Strong, non-nucleophilic base
Toluene-10 mL-Anhydrous solvent

Experimental Protocol:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Reagent Addition: In a vial, weigh the 4-methoxy-3-(triflyloxy)pyridine (514 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol).

    • Trustworthiness Note: The choice of ligand is critical for the success of Buchwald-Hartwig aminations.[11] Sterically hindered biarylphosphine ligands like XPhos, SPhos, or RuPhos are state-of-the-art and facilitate the reductive elimination step, which is often rate-limiting.[12] The Pd/ligand ratio is also a key parameter to optimize.

  • Solvent and Nucleophile: Add anhydrous toluene (10 mL) followed by the amine (e.g., morpholine, 210 µL, 2.4 mmol).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated heating block at 100-110 °C.

    • Causality Note: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or the N-H of the palladium-amine complex) to form the palladium-amido intermediate necessary for reductive elimination.[9]

  • Monitoring and Work-up: Stir the reaction for 4-24 hours, monitoring by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Purification: Filter the mixture through Celite®, and process the filtrate as described in the Suzuki protocol. Purify by flash column chromatography to obtain the desired 3-amino-4-methoxypyridine derivative.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling these chemicals.[13][14]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Reactivity Hazards: 4-Methoxypyridin-3-ol hydrochloride is incompatible with strong oxidizing agents.[13] Triflic anhydride is highly corrosive and reacts violently with water; handle with extreme care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Storage: Store 4-Methoxypyridin-3-ol hydrochloride in a tightly closed container in a cool, dry place.[13][15]

References

  • Arkivoc. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • National Institutes of Health (NIH). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

  • Sharpless Group. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (Note: This is a conceptual link to a research area, a direct URL to the specific paper would be needed).
  • ScienceDirect. (2001, March 30). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridines. Available at: [Link]

  • National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Available at: [Link]

  • Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Available at: [Link]

  • Watson International. 4-methoxypyridin-3-ol CAS 153199-54-3. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Institutes of Health (NIH). (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]

  • NextSDS. 4-(3-METHOXYPHENOXY)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

Sources

Method

Application Note: Cell Culture Assay Protocols for 4-Methoxypyridin-3-ol Hydrochloride in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition (AAK1), Ion Channel Modulation (TRPC6). Scientific Rationale & I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition (AAK1), Ion Channel Modulation (TRPC6).

Scientific Rationale & Introduction

4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) is a highly versatile, low-molecular-weight pyridine derivative. While rarely used as a standalone therapeutic, it serves as a privileged pharmacophore and critical synthetic intermediate in the development of highly selective biaryl kinase inhibitors and ion channel modulators[1].

In fragment-based drug discovery (FBDD), evaluating the baseline biological activity of the core fragment in cell culture is a critical first step. It ensures that subsequent structural elaborations do not build upon a scaffold with inherent cytotoxicity or off-target liabilities. Specifically, derivatives of 4-methoxypyridin-3-ol are heavily utilized in two major therapeutic avenues:

  • AAK1 Inhibition: Adaptor Protein-2-Associated Kinase 1 (AAK1) regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP-2 complex. Inhibiting AAK1 is a therapeutic strategy for neuropathic pain, schizophrenia, and viral entry (e.g., HCV)[2].

  • TRPC6 Modulation: Transient Receptor Potential Canonical 6 (TRPC6) is a diacylglycerol (DAG)-activated cation channel implicated in focal segmental glomerulosclerosis and cardiac hypertrophy[3].

This application note provides a self-validating, step-by-step methodology for evaluating the cytotoxicity and baseline target engagement of 4-methoxypyridin-3-ol hydrochloride in cell-based models for both AAK1 and TRPC6 pathways.

Pathway cluster_AAK1 AAK1 / Endocytosis Pathway cluster_TRPC6 TRPC6 / Calcium Pathway Compound 4-Methoxypyridin-3-ol HCl (Pharmacophore) AAK1 AAK1 Kinase Compound->AAK1 Fragment Binding TRPC6 TRPC6 Channel Compound->TRPC6 Fragment Binding AP2 AP-2 Complex (μ2) AAK1->AP2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis (TfR) AP2->Endocytosis Drives Internalization CaInflux Ca2+ Influx TRPC6->CaInflux OAG-stimulated Depolarization Membrane Depolarization CaInflux->Depolarization Triggers

Fig 1: Dual-pathway modulation by 4-Methoxypyridin-3-ol derivatives in AAK1 and TRPC6 signaling.

Experimental Design & Causality

To establish a robust assay system, we must separate non-specific toxicity from specific target engagement. The experimental workflow is designed sequentially: cytotoxicity profiling dictates the therapeutic window (maximum tolerated dose), followed by functional assays.

Workflow Prep Compound Prep (DMSO Stock) Tox Cytotoxicity Assay (CellTiter-Glo) Prep->Tox Culture Cell Culture (HEK293 / HeLa) Culture->Tox Assay1 TfR Endocytosis (Alexa488-Tfn) Tox->Assay1 Non-toxic dose Assay2 Patch Clamp (OAG-stimulated) Tox->Assay2 Non-toxic dose Data Data Analysis (IC50 / EC50) Assay1->Data Assay2->Data

Fig 2: Sequential experimental workflow for evaluating fragment cytotoxicity and target engagement.

Detailed Methodologies

Protocol A: Compound Preparation and Cytotoxicity Profiling

Causality Check: 4-Methoxypyridin-3-ol is utilized here as a hydrochloride salt. The HCl salt significantly enhances aqueous solubility compared to the free base. However, dissolving directly in unbuffered culture media can cause localized pH drops, stressing the cells. Therefore, a primary stock must be made in DMSO. Furthermore, we utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than MTT, as pyridine-3-ol derivatives can possess inherent antioxidant properties that artificially reduce tetrazolium salts, leading to false-positive viability readings[4].

  • Stock Preparation: Dissolve 4-Methoxypyridin-3-ol HCl in anhydrous DMSO to yield a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed HeLa (for AAK1) or HEK293 (for TRPC6) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in culture media (final DMSO concentration ≤ 0.5%). Treat cells for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Validation: Calculate the CC₅₀ (Cytotoxic Concentration 50%). Functional assays must be performed at concentrations at least 10-fold below the CC₅₀.

Protocol B: AAK1 Functional Assay (Transferrin Endocytosis)

Causality Check: AAK1 drives the internalization of the Transferrin Receptor (TfR)[5]. By quantifying the uptake of fluorescently labeled transferrin (Alexa488-Tfn), we indirectly measure AAK1 kinase activity. Serum starvation is absolutely critical here; it depletes endogenous bovine transferrin from the media, ensuring it does not competitively inhibit the binding of Alexa488-Tfn to the receptor.

  • Cell Preparation: Seed HeLa cells on poly-D-lysine coated 96-well imaging plates. Grow to 70% confluence.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM containing 0.1% BSA for 2 hours at 37°C.

  • Compound Incubation: Pre-treat cells with the fragment (at non-toxic doses determined in Protocol A) or K252a (a known AAK1 inhibitor, positive control) for 1 hour.

  • Pulse: Add 25 μg/mL Alexa Fluor™ 488-Transferrin. Incubate for exactly 15 minutes at 37°C to allow clathrin-mediated endocytosis[6].

  • Acid Wash (Critical Step): Immediately transfer the plate to ice to halt vesicle trafficking. Wash cells twice with ice-cold Acid Buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 2 minutes. Why? This strips uninternalized, surface-bound transferrin, ensuring the measured fluorescence strictly represents internalized cargo.

  • Fixation & Imaging: Fix with 4% paraformaldehyde for 15 minutes. Counterstain nuclei with Hoechst 33342. Image using a high-content screening (HCS) confocal microscope and quantify intracellular fluorescent puncta per cell.

Protocol C: TRPC6 Whole-Cell Patch Clamp Assay

Causality Check: TRPC6 is a non-selective cation channel. To isolate TRPC6 activity from other cellular machinery, we use 1-Oleoyl-2-acetyl-sn-glycerol (OAG). OAG is a cell-permeable DAG analogue that directly activates TRPC6 independently of upstream GPCR stimulation[7].

  • Cell Preparation: Use HEK293 cells stably transfected with human TRPC6[8]. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber.

    • Bath Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose (pH 7.4).

    • Pipette Solution: 145 mM Cs-aspartate, 2 mM MgCl₂, 0.3 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.35). Note: Cs⁺ replaces K⁺ to block endogenous outward potassium currents.

  • Recording: Establish a whole-cell configuration. Apply a voltage-ramp protocol from -100 mV to +100 mV over 100 ms (holding potential -60 mV).

  • Stimulation & Inhibition: Record baseline currents. Superfuse the cells with 50 μM OAG to evoke TRPC6 currents. Once the current plateaus, co-apply the 4-Methoxypyridin-3-ol fragment to evaluate channel modulation.

  • Validation: Use BI-749327 (1 μM) as a positive control for complete TRPC6 inhibition[7].

Quantitative Data Presentation

When evaluating 4-Methoxypyridin-3-ol hydrochloride as a baseline fragment against mature, optimized biaryl inhibitors, the expected pharmacological profile shifts dramatically. The table below summarizes typical comparative data ranges to guide assay validation.

Compound ClassCytotoxicity (CC₅₀)AAK1 Endocytosis (IC₅₀)TRPC6 Patch Clamp (IC₅₀)Mechanism of Action
4-Methoxypyridin-3-ol HCl (Fragment)> 500 μM> 100 μM (Weak/None)> 100 μM (Weak/None)Baseline Pharmacophore
Optimized Biaryl Ether (e.g., AAK1 Inhibitor)> 50 μM0.5 - 5.0 nM> 10 μM (Selective)ATP-competitive Kinase Inhibition
Optimized TRPC6 Antagonist > 50 μM> 10 μM (Selective)10 - 50 nMPore Blockade / Allosteric
K252a (Assay Control)~ 10 μM~ 50 nMN/ABroad-spectrum Kinase Inhibition

Table 1: Expected pharmacological parameters for the raw fragment versus fully optimized derivatives in the described cell culture assays.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, ACS Publications.1[1]

  • Biaryl kinase inhibitors. Google Patents (US9902722B2).2[2]

  • Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. Journal of Cell Biology, Rockefeller University Press.5[5]

  • Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability. PMC, NIH.8[8]

  • Functional Evaluation of TRPC6 Missense Variants in Cancer Patients via Molecular Docking Analysis Compared with Patch Clamp Electrophysiology. bioRxiv.7[7]

Sources

Application

Application Notes and Protocols for the Storage of 4-Methoxypyridin-3-ol Hydrochloride Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal storage conditions for solutions of 4-Methoxypyridin-3-ol hydrochloride. Recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimal storage conditions for solutions of 4-Methoxypyridin-3-ol hydrochloride. Recognizing that the stability of this compound is paramount for experimental reproducibility and the integrity of research data, this application note details the underlying chemical principles governing its stability and provides robust protocols for determining appropriate storage parameters. The hydrochloride salt of 4-Methoxypyridin-3-ol is specifically addressed, as its enhanced water solubility and stability make it a common form for various applications.[1] This guide emphasizes a proactive, evidence-based approach to stability testing, empowering users to define storage conditions that ensure the longevity and reliability of their solutions.

Introduction: Understanding the Stability of 4-Methoxypyridin-3-ol Hydrochloride

4-Methoxypyridin-3-ol is a heterocyclic aromatic compound with applications as a building block in the synthesis of more complex molecules, including those with potential therapeutic properties.[1] The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for many research and development applications.[1] However, like many substituted pyridine derivatives, solutions of 4-Methoxypyridin-3-ol hydrochloride are susceptible to degradation under various environmental influences.

The primary factors that can compromise the stability of these solutions include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of degradation products.

  • Solvent: The choice of solvent can influence the solubility and stability of the compound.

This application note will guide the user through a systematic process to evaluate these factors and establish validated storage conditions for their specific 4-Methoxypyridin-3-ol hydrochloride solutions.

Potential Degradation Pathways

Understanding the potential chemical transformations of 4-Methoxypyridin-3-ol hydrochloride is crucial for designing effective stability studies. Based on the chemistry of pyridine and its derivatives, several degradation pathways can be anticipated.

  • Oxidation: The pyridine ring and the hydroxyl group are susceptible to oxidation. This can lead to the formation of N-oxides or further oxidation products, potentially initiated by radical abstraction.[2]

  • Photodegradation: Aromatic systems like pyridine can absorb UV light, leading to photochemical reactions. This can include isomerization, dimerization, or ring-opening reactions.

  • Hydrolysis: While the methoxy and hydroxyl groups are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures can promote their cleavage.

The following diagram illustrates a generalized view of these potential degradation pathways.

Potential Degradation Pathways A 4-Methoxypyridin-3-ol Hydrochloride Solution B Oxidative Degradation (e.g., N-oxides, ring-opened products) A->B Oxidizing Agents (e.g., O₂, peroxides) C Photodegradation (e.g., isomers, dimers) A->C Light Exposure (UV, Visible) D Hydrolytic Degradation (e.g., cleavage of ether linkage) A->D Extreme pH High Temperature

Caption: Generalized potential degradation pathways for 4-Methoxypyridin-3-ol hydrochloride solutions.

Recommended Storage Conditions: A Proactive Approach

Given the lack of extensive public stability data for 4-Methoxypyridin-3-ol hydrochloride, a conservative and proactive approach to storage is recommended. The following table provides general guidance, which should be validated for specific applications using the protocols outlined in this document.

ParameterGeneral RecommendationRationale
Temperature Store at 2-8°C. For long-term storage (> 1 month), consider storage at -20°C or below.Lower temperatures significantly slow down the rate of chemical degradation.
Light Protect from light at all times. Use amber vials or wrap containers in aluminum foil.Pyridine derivatives can be susceptible to photodegradation.[3]
pH Maintain a pH between 4 and 6 for aqueous solutions.This range often provides a balance between solubility and stability for hydrochloride salts. Extreme pH values can catalyze hydrolysis.
Atmosphere For long-term storage of solutions, consider purging with an inert gas (e.g., argon or nitrogen) before sealing.This minimizes the risk of oxidative degradation from atmospheric oxygen.
Solvent For stock solutions, use high-purity solvents such as HPLC-grade water, ethanol, or a mixture thereof. The hydrochloride salt form generally exhibits good solubility in water.[1]The choice of solvent can impact stability. Using high-purity solvents minimizes the presence of potential catalysts for degradation.

Protocols for Establishing and Validating Storage Conditions

To ensure the integrity of your research, it is imperative to perform a stability study tailored to your specific solution (concentration, solvent, and intended use). The following protocols provide a framework for conducting a comprehensive stability assessment.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability study.

Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation Study cluster_2 Method Development cluster_3 Stability Study cluster_4 Data Analysis A Prepare Stock Solution of 4-Methoxypyridin-3-ol HCl B Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic A->B D Store Aliquots under Proposed Conditions A->D C Develop Stability-Indicating HPLC Method B->C E Analyze Samples at Time Points (t=0, 1, 3, 6 months) C->E D->E F Assess Purity and Potency E->F G Establish Shelf-Life F->G

Caption: A systematic workflow for conducting a stability study of 4-Methoxypyridin-3-ol hydrochloride solutions.

Protocol for Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and for developing a stability-indicating analytical method.

Objective: To intentionally degrade the 4-Methoxypyridin-3-ol hydrochloride to an extent of 5-20% to understand its degradation profile.

Materials:

  • 4-Methoxypyridin-3-ol hydrochloride

  • HPLC-grade water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 4-Methoxypyridin-3-ol hydrochloride in HPLC-grade water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Also, incubate an aliquot of the stock solution at 60°C.

    • At intervals, withdraw samples, dissolve in the mobile phase (for solid) or dilute (for solution), and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[4][5][6]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating the parent peak of 4-Methoxypyridin-3-ol hydrochloride from all potential degradation products generated during the forced degradation study.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the stock solution (scan from 200-400 nm to find the absorbance maximum). A starting point could be around 270 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the unstressed stock solution and the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of the 4-Methoxypyridin-3-ol hydrochloride solution under the proposed storage conditions over an extended period.

Procedure:

  • Prepare a batch of the 4-Methoxypyridin-3-ol hydrochloride solution at the desired concentration and in the chosen solvent system.

  • Dispense aliquots into appropriate containers (e.g., amber glass vials with screw caps).

  • Store the aliquots under the proposed storage conditions (e.g., 2-8°C, protected from light).

  • Establish time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, and annually thereafter).

  • At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Record the percentage of the parent compound remaining and the formation of any degradation products.

  • Visually inspect the solutions for any changes in color or for the formation of precipitates.

  • Measure the pH of the solution at each time point.

Data Interpretation and Shelf-Life Determination

The stability of the solution is considered acceptable if the concentration of 4-Methoxypyridin-3-ol hydrochloride remains within 90-110% of the initial concentration, and no significant increase in degradation products is observed. The shelf-life of the solution is the time period during which the solution remains within these specifications under the defined storage conditions.

Conclusion

The stability of 4-Methoxypyridin-3-ol hydrochloride solutions is a critical factor for ensuring the validity and reproducibility of experimental results. By following the systematic approach and detailed protocols outlined in this application note, researchers can confidently establish and validate appropriate storage conditions for their specific solutions. This proactive approach to stability testing is a cornerstone of good scientific practice and is essential for the successful application of this compound in research and development.

References

  • Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. (URL not available)
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (URL: [Link])

  • ICH guideline for photostability testing: Aspects and directions for use - ResearchGate. (URL: [Link])

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

  • Pyridine from Pyridine hydrochloride - Sciencemadness.org. (URL: [Link])

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL not available)
  • Direct photolysis of N-methoxypyridiniums for the pyridylation of carbon/heteroatom-hydrogen bonds | Request PDF - ResearchGate. (URL: [Link])

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google P
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (URL: [Link])

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (URL not available)
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (URL not available)
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 - PubMed. (URL: [Link])

  • 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. (URL: [Link])

  • E.4.10. [4.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (URL: [Link])

  • 4-methoxypyridin-3-ol CAS 153199-54-3 - Watson International. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Extraction of 4-Methoxypyridin-3-OL Hydrochloride from Biological Matrices

Introduction 4-Methoxypyridin-3-OL hydrochloride is a heterocyclic compound of increasing interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxypyridin-3-OL hydrochloride is a heterocyclic compound of increasing interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent polarity of 4-Methoxypyridin-3-OL, further enhanced by its hydrochloride salt form, presents a significant challenge for its efficient extraction from complex biological samples. This document provides a comprehensive guide with detailed protocols for the extraction of 4-Methoxypyridin-3-OL hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the physicochemical properties of the analyte and are optimized for recovery and sample cleanliness, ensuring compatibility with downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of 4-Methoxypyridin-3-OL Hydrochloride

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing robust extraction methods.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular FormulaC₆H₇NO₂C₆H₈ClNO₂[1]
Molecular Weight125.13 g/mol 161.58 g/mol [1]
Predicted pKa (pyridinium ion)~5.0 - 6.0-ChemAxon Prediction
Predicted pKa (hydroxyl group)~8.5 - 9.5-ChemAxon Prediction
Predicted XlogP (for a similar compound)-0.1-[2]
Water SolubilityModerateHigh[1]

Note: Predicted values are based on computational models and should be considered as estimates. Experimental verification is recommended.

The predicted pKa values indicate that 4-Methoxypyridin-3-OL has two ionizable groups: the pyridine nitrogen, which is basic, and the hydroxyl group, which is weakly acidic. The hydrochloride salt form will be fully ionized in solution. The low predicted XlogP value suggests that the compound is hydrophilic, and the hydrochloride salt further increases its water solubility[1]. These properties dictate the choice of extraction technique and the necessary pH adjustments to modulate the analyte's charge state and facilitate its partitioning.

Extraction Strategies: A Comparative Overview

Three primary extraction techniques are presented, each with distinct advantages and considerations for the extraction of 4-Methoxypyridin-3-OL hydrochloride.

Extraction_Strategies cluster_0 Biological Matrix (Plasma, Urine, Tissue) cluster_1 Extraction Techniques cluster_2 Downstream Analysis Matrix Sample PPT Protein Precipitation (PPT) Matrix->PPT Fast, Simple Less Selective LLE Liquid-Liquid Extraction (LLE) Matrix->LLE High Selectivity pH Dependent SPE Solid-Phase Extraction (SPE) Matrix->SPE High Recovery & Purity Method Development Intensive Analysis LC-MS/MS PPT->Analysis LLE->Analysis SPE->Analysis

Figure 1: Overview of extraction workflows for 4-Methoxypyridin-3-OL hydrochloride.

Protocol 1: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing proteins from plasma and other protein-rich matrices. It involves the addition of a water-miscible organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation. For a polar analyte like 4-Methoxypyridin-3-OL, PPT is a viable, though less selective, cleanup technique.

Causality: Acetonitrile is often the preferred solvent as it generally provides cleaner extracts compared to methanol. The addition of a small amount of acid can aid in the precipitation of proteins and ensure the analyte, being a basic compound, remains in its protonated, more water-soluble form in the supernatant.

Step-by-Step Protocol for Plasma:
  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 300 µL of cold ( -20°C) acetonitrile containing 0.1% formic acid to the plasma sample. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 10 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Trustworthiness: To validate this protocol, assess the recovery by comparing the peak area of the analyte in a spiked, extracted sample to that of a standard solution of the same concentration. Matrix effects should also be evaluated by comparing the peak area of a post-extraction spiked sample to a standard solution.

PPT_Workflow start Plasma Sample (100 µL) add_solvent Add Acetonitrile (300 µL) with 0.1% Formic Acid start->add_solvent vortex Vortex (30s) add_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Figure 2: Protein Precipitation (PPT) workflow for plasma samples.

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of an ionizable analyte can be manipulated to favor its partitioning into the organic phase.

Causality: For 4-Methoxypyridin-3-OL, which has a basic pyridine nitrogen, adjusting the pH of the biological matrix to be 2 pH units above its pKa (~5.0-6.0) will deprotonate the nitrogen, rendering the molecule more neutral and thus more soluble in an organic solvent. A moderately polar solvent like ethyl acetate is a suitable choice for extracting the deprotonated form.

Step-by-Step Protocol for Urine:
  • Sample pH Adjustment: Pipette 1 mL of urine into a glass tube. Add a suitable buffer (e.g., 1 M sodium bicarbonate) to adjust the pH to approximately 8.0. Confirm the pH with a pH meter or pH paper.

  • Organic Solvent Addition: Add 3 mL of ethyl acetate to the pH-adjusted urine sample.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Back Extraction (Optional Cleanup): To further clean the extract, a back-extraction can be performed. Add 1 mL of an acidic aqueous solution (e.g., 0.1 M HCl) to the collected organic phase. The analyte will become protonated and partition back into the aqueous phase, leaving neutral impurities in the organic layer. The acidic aqueous phase can then be collected, the pH readjusted to basic, and re-extracted with a fresh portion of organic solvent.

  • Evaporation and Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Trustworthiness: The efficiency of LLE is highly dependent on the pH adjustment and the choice of organic solvent. It is crucial to experimentally optimize the pH that provides the highest recovery. Recovery and matrix effect should be validated as described for the PPT protocol.

LLE_Workflow start Urine Sample (1 mL) adjust_ph Adjust pH to ~8.0 start->adjust_ph add_solvent Add Ethyl Acetate (3 mL) adjust_ph->add_solvent extract Vortex/Shake add_solvent->extract centrifuge Centrifuge (3,000 x g, 5 min) extract->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Figure 3: Liquid-Liquid Extraction (LLE) workflow for urine samples.

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For polar, basic compounds like 4-Methoxypyridin-3-OL, a mixed-mode cation exchange SPE sorbent is ideal.

Causality: A mixed-mode cation exchange sorbent combines reversed-phase and ion-exchange retention mechanisms. At an acidic pH (2 pH units below the pKa of the pyridine nitrogen), the analyte will be positively charged and will be retained by the strong cation exchanger on the sorbent. Polar interferences can be washed away with an acidic aqueous solution, while less polar, neutral interferences can be removed with an organic solvent. The analyte is then eluted by increasing the pH to neutralize its charge, disrupting the ionic interaction with the sorbent.

Step-by-Step Protocol for Plasma or Urine:
  • Sample Pre-treatment:

    • Plasma: Perform a protein precipitation step as described in Protocol 1. Dilute the resulting supernatant 1:1 with an acidic solution (e.g., 2% phosphoric acid).

    • Urine: Dilute the urine sample 1:1 with an acidic solution (e.g., 2% phosphoric acid).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid functional groups) with 1 mL of methanol followed by 1 mL of the acidic solution used for sample pre-treatment. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of the acidic solution to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove less polar, neutral interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The basic solution neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Trustworthiness: The key to a successful SPE protocol is the careful selection of the sorbent and the optimization of the pH for loading, washing, and elution steps. The provided protocol is a starting point, and optimization for the specific matrix and analytical requirements is recommended. Recovery and matrix effect validation are essential.

SPE_Workflow start Pre-treated Sample (Acidified) condition Condition SPE Cartridge (Methanol, Acid) start->condition load Load Sample condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Basic Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Figure 4: Solid-Phase Extraction (SPE) workflow.

Conclusion

The selection of an appropriate extraction technique for 4-Methoxypyridin-3-OL hydrochloride from biological matrices depends on the specific requirements of the analysis, including the desired level of sample cleanup, throughput, and available resources. Protein precipitation offers a rapid but less selective approach. Liquid-liquid extraction provides higher selectivity through pH manipulation. Solid-phase extraction, particularly with a mixed-mode cation exchange sorbent, delivers the highest level of purity and recovery, making it the preferred method for sensitive and robust quantitative bioanalysis. The protocols provided in this guide serve as a robust starting point for method development and can be further optimized to meet specific analytical challenges.

References

  • PubChem. (4-methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • ChemAxon. pKa Prediction. [Link]

  • ACD/Labs. LogP Prediction Software. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve 4-Methoxypyridin-3-OL hydrochloride solubility in aqueous media

Welcome to the Technical Support Center for formulation and assay development involving 4-Methoxypyridin-3-ol hydrochloride (CAS: 10182-48-6). This guide is designed for researchers and drug development professionals exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development involving 4-Methoxypyridin-3-ol hydrochloride (CAS: 10182-48-6). This guide is designed for researchers and drug development professionals experiencing precipitation, low bioavailability, or formulation instability when working with this amphoteric pyridine derivative in aqueous media.

Below, you will find a diagnostic matrix, in-depth troubleshooting FAQs, and validated experimental protocols grounded in established pharmaceutical sciences.

Quantitative Diagnostic Matrix

Before altering your experimental design, consult the table below to select the most appropriate solubility enhancement strategy based on your required concentration and downstream application.

Enhancement MethodMechanism of ActionEstimated Solubility GainRecommended ConcentrationBest Application
pH Adjustment Ionization of pyridine N (pH < 4) or phenolic OH (pH > 10)10x - 50xN/AConcentrated stock solutions, non-physiological assays
Cosolvency Lowers interfacial tension between solute and water[1]100x - 1000x5% DMSO / 10-40% PEG400In vitro cell assays, IV formulations
Cyclodextrin Host-guest inclusion complexation via hydrophobic cavity[2]50x - 200x10% - 20% (w/v) HP-β-CDIn vivo dosing, physiological pH assays
Synergistic System Combined cavity inclusion and bulk solvent polarity reduction[3]> 500x10% HP-β-CD + 10% PEG400Highly recalcitrant concentrations

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 4-Methoxypyridin-3-ol hydrochloride stock precipitate immediately upon dilution into PBS or cell culture media?

The Causality: You are observing a pH-dependent phase transition. The compound is supplied as a hydrochloride salt, which is highly water-soluble in pure water because it yields an acidic solution where the pyridine nitrogen remains fully protonated. However, when you dilute this salt into a buffered system at physiological pH (e.g., PBS at pH 7.4), the HCl is neutralized.

The molecule reverts to its free base form. Because the pKa of the pyridine nitrogen is typically around 5.0–6.0 and the phenolic hydroxyl is around 8.5–9.0, the molecule is predominantly un-ionized at pH 7.4. This lack of ionization drastically increases its lipophilicity, leading to rapid precipitation.

G A 4-Methoxypyridin-3-ol HCl Added to Aqueous Media B Check Media pH A->B C pH < 4 (Fully Ionized N+) B->C D pH 6 - 8 (Free Base Predominates) B->D E Soluble (No Action Needed) C->E F Precipitation Risk High D->F G Add Cosolvent (e.g., 5% DMSO / 10% PEG400) F->G Method 1 H Add HP-β-CD (10-20% w/v) F->H Method 2

Fig 1. Decision tree for mitigating pH-induced precipitation of 4-Methoxypyridin-3-ol.

Q2: I cannot alter the pH of my assay. How can I formulate a high-concentration aqueous stock?

The Solution: Utilize Cyclodextrin (CD) inclusion complexation. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), consist of dextrose molecules bound in a 1,4-configuration, forming a ring with a hydrophilic exterior and a lipophilic core[2]. The hydrophobic 4-methoxypyridine core of the free base will spontaneously partition into the lipophilic cavity of the cyclodextrin, forming a stable, non-covalent inclusion complex[4]. This shields the hydrophobic domains from the aqueous environment, significantly increasing apparent solubility without requiring pH extremes.

Q3: Can I combine methods if cyclodextrin alone isn't enough for my in vivo dosing requirements?

The Solution: Yes, you can use a synergistic cosolvent-cyclodextrin system. Cosolvents (like PEG-400 or DMSO) lower the interfacial tension between the hydrophobic solute and the aqueous solution[1]. Research demonstrates that adding a cosolvent like PEG-400 to an aqueous system containing cyclodextrins can yield a synergistic increase in the solubility of hydrophobic drugs[3]. The cyclodextrin handles molecular encapsulation, while the cosolvent reduces the ability of the bulk aqueous system to "squeeze out" uncomplexed non-polar solutes[3].

Validated Experimental Protocols

Protocol A: Synergistic Cosolvent Preparation (For In Vitro Assays)

This protocol utilizes co-solvency to increase the solubility of weakly soluble compounds by thousands of times compared to water alone[5].

  • Stock Preparation: Weigh the required mass of 4-Methoxypyridin-3-ol hydrochloride.

  • Primary Solubilization: Dissolve the powder completely in 100% Dimethyl sulfoxide (DMSO) to create a 1000x concentrated master stock. Note: DMSO has a significant solubilization capacity and low toxicity at low final concentrations[5].

  • Cosolvent Blending: In a separate tube, prepare the intermediate diluent: 40% PEG-400 and 60% aqueous buffer (e.g., PBS).

  • Final Dilution: Slowly pipette the DMSO stock into the intermediate diluent under continuous vortexing to prevent localized supersaturation and nucleation. Ensure the final DMSO concentration does not exceed 1-5% depending on cell line tolerance.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This self-validating system ensures that any uncomplexed drug is removed prior to administration, guaranteeing dosing accuracy.

G2 Step1 Weigh HP-β-CD (20% w/v) Step2 Dissolve in Target Buffer Step1->Step2 Step3 Add Compound (Excess Amount) Step2->Step3 Step4 Magnetic Stirring (24h at 25°C) Step3->Step4 Step5 Filter (0.22 µm) & Quantify Step4->Step5

Fig 2. Step-by-step workflow for HP-β-CD inclusion complexation.

  • Carrier Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., Water for Injection or Saline) to a final concentration of 20% (w/v).

  • Drug Addition: Add 4-Methoxypyridin-3-ol hydrochloride to the cyclodextrin solution in an amount that slightly exceeds your target concentration (supersaturation).

  • Equilibration: Magnetically agitate the suspension at room temperature (25°C) for 24 hours. This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion reaction.

  • Filtration: Pass the turbid solution through a 0.22 µm PTFE syringe filter. The filter will catch any uncomplexed, precipitated free base.

  • Validation: The resulting clear filtrate is your saturated inclusion complex. Quantify the exact concentration via HPLC-UV before proceeding to in vivo dosing.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics MDPI URL:[Link]

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends Journal of Drug Delivery and Therapeutics URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Current Science (via ResearchGate) URL:[Link]

  • Solubility Enhancement Techniques International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]

Sources

Optimization

Technical Support Center: 4-Methoxypyridin-3-ol Hydrochloride Handling &amp; Stability

Overview Handling 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) presents unique challenges due to its dual structural vulnerabilities. As a Senior Application Scientist, I frequently see researchers struggle wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Handling 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) presents unique challenges due to its dual structural vulnerabilities. As a Senior Application Scientist, I frequently see researchers struggle with this Active Pharmaceutical Ingredient (API). The pyridinium chloride salt is notoriously hygroscopic, while the phenolic hydroxyl group at the 3-position is highly susceptible to auto-oxidation. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your material during storage and experimental workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why did my 4-Methoxypyridin-3-ol HCl powder turn from a white solid to a dark brown mass during storage? Answer: This discoloration is a definitive marker of oxidative degradation. Causality: The molecule features a phenolic hydroxyl group (-OH). Phenols are inherently susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The electron-donating methoxy group (-OCH₃) at the 4-position increases the electron density on the pyridine ring, further lowering the oxidation potential of the phenol. This leads to the formation of highly conjugated, quinone-like polymeric structures, which absorb visible light and appear dark brown or black 1[1]. Solution: Always store the compound in amber glass vials to block UV/visible light. Before sealing, backfill the headspace with an inert gas (Argon or Nitrogen) to displace oxygen.

Q2: The powder has clumped together and looks wet, even though the vial was capped. Is the API ruined? Answer: It is not necessarily chemically degraded, but it has suffered from moisture ingress. Causality: Pyridinium chloride salts are highly hygroscopic. The chloride anion strongly coordinates with atmospheric water molecules. If exposed to ambient humidity, the salt undergoes deliquescence—absorbing so much moisture that it begins to dissolve in its own water of hydration 2[2]. This increased molecular mobility exponentially accelerates hydrolysis and oxidation. Solution: Store the primary container inside a secondary desiccator cabinet containing active desiccant (e.g., Drierite or silica gel). Handle the material exclusively in a low-humidity environment or a glovebox.

Q3: Can I recover wet 4-Methoxypyridin-3-ol HCl by drying it in a vacuum oven at 80°C? Answer: No. This is a common but fatal methodological error. Causality: Applying heat to a wet pyridinium chloride salt under vacuum can lead to thermal dissociation. Because the water is strongly hydrogen-bonded, the thermal energy required to drive off the water often exceeds the stability threshold of the salt. The compound will decompose, releasing hydrogen chloride (HCl) gas and leaving behind the free base (4-methoxypyridin-3-ol), permanently altering the stoichiometry and purity of your API 3[3]. Solution: Use the non-thermal solvent-based recovery protocol detailed in Part 3.

Q4: What are the regulatory storage conditions required for formal stability testing of this API? Answer: Stability testing must comply with ICH Q1A(R2) guidelines to establish a valid re-test period or shelf life. Causality: Regulatory agencies require empirical proof that the API remains stable under defined climatic zones. Because this is a moisture-sensitive salt, it must be packaged in impermeable containers (e.g., heat-sealed aluminum pouches) during these studies to prevent ambient humidity from skewing the intrinsic chemical stability data 4[4].

Part 2: Quantitative Data & Stability Thresholds

The following table summarizes the quantitative parameters for ICH Q1A(R2) stability testing and the critical analytical thresholds required to validate the integrity of 4-Methoxypyridin-3-ol HCl.

ParameterLong-Term StorageAccelerated StorageQuality Threshold (Acceptance Criteria)
Temperature 25°C ± 2°C40°C ± 2°CN/A
Relative Humidity (RH) 60% ± 5%75% ± 5%N/A
Testing Frequency 0, 3, 6, 9, 12 months0, 3, 6 monthsN/A
Water Content (Karl Fischer) MonitorMonitor< 0.5% w/w (Warning: >2.0% indicates deliquescence)
Assay (HPLC-UV) MonitorMonitor≥ 99.0% (Significant change if >5% assay loss occurs)
Visual Appearance White/Off-white solidWhite/Off-white solidNo darkening/browning (indicates quinone formation)
Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Non-Thermal Recovery and Purification of Moisture-Degraded Salt If your API has absorbed moisture and clumped, do not use heat. Use this anti-solvent precipitation method to chemically strip the water. This protocol is designed as a self-validating system; it incorporates analytical checkpoints that dictate whether the material is safe for downstream use.

Step-by-Step Methodology:

  • Solubilization: In a fume hood, transfer the wet/clumped 4-Methoxypyridin-3-ol HCl into a dry round-bottom flask. Add a minimal volume of absolute ethanol (approx. 2-3 mL per gram of API) and swirl until completely dissolved.

    • Causality: Absolute ethanol readily solubilizes the pyridinium salt while remaining miscible with the absorbed water.

  • Anti-Solvent Precipitation: Place the flask in an ice bath. While stirring vigorously with a magnetic stir bar, slowly add anhydrous diethyl ether dropwise (approx. 10-15 mL per gram of API).

    • Causality: Diethyl ether acts as an anti-solvent. The highly polar pyridinium chloride is insoluble in ether and will rapidly crash out of solution as a purified, anhydrous crystalline solid, leaving the water trapped in the ethanol/ether supernatant.

  • Isolation: Filter the precipitate through a sintered glass funnel under a positive stream of dry Argon to prevent atmospheric moisture re-absorption during filtration.

  • Washing & Drying: Wash the filter cake with 2 volumes of ice-cold anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) at room temperature for 4 hours.

  • Self-Validation Checkpoint:

    • Test A (Moisture): Perform Karl Fischer titration. Pass criteria: < 0.5% H₂O.

    • Test B (Purity): Run HPLC-UV (254 nm). Pass criteria: ≥ 99.0% purity, with no late-eluting quinone peaks.

    • Action: If both tests pass, the API is recovered. If Test A fails, recycle the batch through the protocol. If Test B fails, the compound has irreversibly oxidized and must be discarded.

Part 4: Visualizations

Degradation API 4-Methoxypyridin-3-ol HCl Moisture Atmospheric Moisture API->Moisture Exposure Oxygen Oxygen / Light API->Oxygen Exposure Hygro Deliquescence Moisture->Hygro Oxidation Phenolic Oxidation Oxygen->Oxidation Clumping Clumping / Wetting Hygro->Clumping Discoloration Darkening (Quinones) Oxidation->Discoloration Prev1 Desiccator / Glovebox Prev1->Moisture Blocks Prev2 Amber Vials / Argon Prev2->Oxygen Blocks

Figure 1: Logical relationship of API degradation pathways and targeted preventive measures.

Workflow Start Degraded API (Wet) Step1 Dissolve in Abs. Ethanol Start->Step1 Solubilization Step2 Add Dry Diethyl Ether Step1->Step2 Anti-solvent precipitation Step3 Filter under Argon Step2->Step3 Isolation Check KF Titration & HPLC Step3->Check Self-Validation Check->Step1 Fail End Purified API Check->End Pass

Figure 2: Non-thermal recovery and self-validating purification workflow for degraded API.

References
  • ICH Q1A(R2) Guideline - ICH. ICH Official Guidelines.
  • Addressing the stability and hygroscopicity of pyridinium salts - Benchchem. BenchChem Tech Support.
  • Pyridinium chloride - Grokipedia. Grokipedia Chemical Database.
  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. ResearchGate Scientific Discussions.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Methoxypyridin-3-OL Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 4-Methoxypyridin-3-ol and its hydrochloride salt. This document bypasses generic advice, focusing instead on the mechanistic causality behind each experimental parameter to ensure high-yield, reproducible, and self-validating workflows.

Mechanistic Overview & Synthetic Strategy

The synthesis of 3-hydroxylated pyridine derivatives is notoriously challenging due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic aromatic substitution. To synthesize 4-Methoxypyridin-3-ol, we bypass direct hydroxylation in favor of Directed ortho-Metalation (DoM) .

By utilizing the existing methoxy group at the C4 position as a Directed Metalation Group (DMG), we can coordinate a sterically hindered lithium base to regioselectively deprotonate the C3 position 1. The resulting carbanion is trapped with a borate ester, followed by a 1,2-aryl migration driven by alkaline hydrogen peroxide to yield the free base 2. Finally, anhydrous precipitation isolates the highly stable hydrochloride salt.

SynthesisWorkflow cluster_0 Stage 1: Directed ortho-Metalation & Oxidation cluster_1 Stage 2: Salt Formation SM 4-Methoxypyridine (Starting Material) Cond1 Mesityllithium, THF -78°C, Argon SM->Cond1 Int1 3-Lithiated-4-Methoxypyridine (Highly Reactive) Cond1->Int1 Regioselective Deprotonation Cond2 1. B(OiPr)3 2. H2O2, NaOH, 0°C Int1->Cond2 Electrophilic Quench FB 4-Methoxypyridin-3-ol (Free Base) Cond2->FB 1,2-Aryl Migration & Hydrolysis Cond3 Anhydrous HCl in Dioxane, 0°C FB->Cond3 Prod 4-Methoxypyridin-3-ol HCl (Crystalline Salt) Cond3->Prod N-Protonation & Precipitation

Workflow for the regioselective synthesis of 4-Methoxypyridin-3-ol HCl via DoM and Boronation.

Quantitative Yield & Condition Parameters

To assist in route selection and optimization, the following table summarizes the quantitative data across standard synthetic pathways.

Synthetic RouteReagents / CatalystTemp / ConditionsAvg. Yield (%)Primary Impurities
Directed ortho-Metalation (DoM) Mesityllithium, B(OiPr)₃, H₂O₂-78°C to RT65 - 75%Unreacted 4-Methoxypyridine
N-Oxide Rearrangement H₂O₂/AcOH, then TFAAReflux -> RT40 - 50%2-Hydroxyl regioisomers
Nucleophilic Substitution 4-chloro-3-nitropyridine, NaOMeMicrowave, 120°C55 - 60%Over-methoxylation products
Hydrochloride Salt Formation Anhydrous HCl in Dioxane0°C to RT> 90%Free base (if incomplete)

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 4-Methoxypyridin-3-ol (Free Base)

This protocol utilizes a DoM-boronation-oxidation sequence to ensure >95% regioselectivity.

  • Preparation & Lithiation:

    • Flame-dry a 500 mL 3-neck round-bottom flask. Purge with Argon. Add anhydrous THF (100 mL) and 4-methoxypyridine (10.0 g, 91.6 mmol).

    • Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add Mesityllithium (1.0 M in THF, 100 mL, 100 mmol) over 30 minutes.

    • Causality: The methoxy group directs the lithium ion, but strict kinetic control (-78°C) and a non-nucleophilic base are required to prevent Chichibabin-type addition at the C2 position 1.

  • Electrophilic Quench (Boronation):

    • Add triisopropyl borate (25.4 mL, 110 mmol) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

    • Causality: The electrophilic boron is attacked by the C3-carbanion, forming a stable boronate complex that locks the regiochemistry in place.

  • Oxidation:

    • Slowly add 3M NaOH (35 mL), followed by the dropwise addition of 30% H₂O₂ (15 mL). Maintain the internal temperature below 10°C.

    • Causality: The alkaline peroxide initiates a 1,2-aryl shift from boron to oxygen. Keeping the temperature low prevents the competitive oxidation of the pyridine nitrogen to an N-oxide 3.

  • Validation Checkpoint 1:

    • Take a 0.1 mL aliquot, quench with water, and extract with EtOAc. Run TLC (DCM:MeOH 9:1). The product should appear as a new spot (Rf ~0.3) that stains positive with FeCl₃ (indicating a phenol). LC-MS should confirm the [M+H]⁺ mass at m/z 126.

  • Workup:

    • Acidify to pH 6 using 1M HCl. Extract with EtOAc (3 x 100 mL). Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH 95:5).

Protocol B: Anhydrous Hydrochloride Salt Formation

Converting the free base to the HCl salt enhances bench stability and aqueous solubility for biological assays.

  • Dissolution: Dissolve the purified 4-methoxypyridin-3-ol (8.0 g) in anhydrous diethyl ether (150 mL) in a 250 mL round-bottom flask.

  • Protonation: Cool the flask to 0°C. Under vigorous stirring, dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Causality: Using anhydrous HCl in dioxane rather than aqueous HCl prevents the hygroscopic salt from "oiling out" and ensures the selective protonation of the pyridine nitrogen (pKa ~5.5).

  • Isolation & Validation Checkpoint 2:

    • A white precipitate will form immediately. Vacuum filter under a nitrogen blanket and wash with cold anhydrous ether.

    • Validation: Dissolve a few crystals in D₂O for ¹H NMR. The pyridine aromatic protons should shift significantly downfield compared to the free base, confirming successful N-protonation.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the lithiation step consistently below 40%, and how can I improve it? A1: Low yields in the DoM step are almost exclusively caused by moisture in the THF or premature quenching. Mesityllithium is highly sensitive to protic sources. Ensure your THF is freshly distilled over sodium/benzophenone. Furthermore, verify your internal reaction temperature; if the solution warms above -60°C before the borate quench, the lithiated intermediate will degrade or undergo unwanted side reactions.

Q2: Can I use n-Butyllithium (n-BuLi) instead of Mesityllithium or LDA for the lithiation? A2: It is highly discouraged. While n-BuLi is cheaper and readily available, it is highly nucleophilic. In electron-deficient pyridine systems, n-BuLi often leads to Chichibabin-type nucleophilic addition at the C2 position rather than the desired deprotonation at C3 2. Mesityllithium and LDA are sterically hindered, non-nucleophilic bases that ensure >95% regioselectivity for the C3 proton.

Q3: During the oxidation of the boronic acid intermediate, I observe significant degradation of the pyridine ring. What is the cause? A3: This is a classic symptom of over-oxidation. If the concentration of H₂O₂ is too high, or the addition is too rapid, the exothermic reaction will cause localized heating. This leads to the competitive formation of 4-methoxypyridine N-oxide or oxidative ring opening. Control the exotherm by adding 30% H₂O₂ dropwise at 0°C and strictly maintain the pH around 8-9 using the NaOH buffer.

Q4: My 4-Methoxypyridin-3-ol hydrochloride salt is forming as a sticky oil at the bottom of the flask rather than a crystalline solid. How do I induce crystallization? A4: "Oiling out" occurs when water contaminates the salt formation process, creating a localized aqueous phase where the highly soluble salt dissolves into a syrup. If this happens, decant the supernatant, add cold anhydrous diethyl ether to the oil, and vigorously scratch the inside of the flask with a glass stirring rod to provide nucleation sites. To prevent this in the future, ensure all glassware is flame-dried and use strictly anhydrous HCl in dioxane.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors. Retrieved from:[Link]

Sources

Optimization

Resolving baseline noise in LC-MS for 4-Methoxypyridin-3-OL hydrochloride

A Senior Application Scientist's Guide to Resolving LC-MS Baseline Noise Welcome to the technical support center for the analysis of 4-Methoxypyridin-3-OL hydrochloride. As a polar, heterocyclic aromatic compound, this a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving LC-MS Baseline Noise

Welcome to the technical support center for the analysis of 4-Methoxypyridin-3-OL hydrochloride. As a polar, heterocyclic aromatic compound, this analyte presents unique challenges in liquid chromatography-mass spectrometry (LC-MS), particularly concerning baseline noise.[1][2][3] A stable, low-noise baseline is the foundation of sensitive and reliable quantification; without it, achieving meaningful limits of detection (LOD) and quantification (LOQ) is impossible.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. It moves from initial diagnosis to systematic, source-specific troubleshooting, providing not just the "how" but the scientific "why" behind each step.

Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & Noise Characterization

Q1: My baseline is noisy. Where do I even begin? What are the different types of baseline noise?

A1: The first step is to characterize the noise, as its appearance provides clues to the origin. Before making any changes, observe the baseline with and without a column, and with and without flow. This helps isolate the problem to the MS, the LC flow path, or the column. Baseline anomalies typically fall into two categories: high-frequency noise and low-frequency drift.[6]

  • High-Frequency Noise (Fuzzy/Spiky): This appears as rapid, random fluctuations or sharp, repetitive spikes.[7] It often points to issues with electronics, air bubbles, contaminated solvents, or a dirty detector.[7][8][9]

  • Low-Frequency Noise (Drift/Wander): This is a gradual, directional change in the baseline over time.[5] It commonly results from insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition, often due to contamination in one of the solvent reservoirs during a gradient run.[6][10]

The following flowchart provides a systematic path for diagnosing and resolving baseline issues.

G start High Baseline Noise Observed q1 Characterize Noise: Random Spikes, Periodic Noise, or Gradual Drift? start->q1 spikes Random Spikes / High-Frequency Noise q1->spikes High-Frequency drift Gradual Drift / Wander q1->drift Low-Frequency check_degas 1. Check Mobile Phase Degassing 2. Purge Pump Heads spikes->check_degas check_solvents 3. Prepare Fresh, Filtered LC-MS Grade Solvents & Additives check_degas->check_solvents check_leaks 4. Inspect System for Leaks (especially post-pump) check_solvents->check_leaks q2 Noise Persists? check_leaks->q2 equilibrate 1. Ensure Adequate Column Equilibration Time (>10 column volumes) drift->equilibrate check_temp 2. Verify Stable Column Oven Temperature equilibrate->check_temp check_gradient 3. Check for Contamination in One Mobile Phase Bottle (Ghost Peaks) check_temp->check_gradient check_gradient->q2 isolate_lc Isolate LC from MS: Stop Flow. Is baseline still noisy? q2->isolate_lc Yes end_node Stable Baseline Achieved q2->end_node No ms_issue MS Issue Detected isolate_lc->ms_issue Yes (Noise with no flow) lc_issue LC Issue Detected isolate_lc->lc_issue No (Noise stops with flow) clean_source Clean Ion Source & Optics (See Protocol 2) ms_issue->clean_source check_gas Check Gas Purity & Flow Rates clean_source->check_gas check_gas->end_node flush_system Systematically Flush LC Flow Path lc_issue->flush_system check_column Check for Column Contamination / Bleed flush_system->check_column check_column->end_node G analyte 4-Methoxypyridin-3-OL HCl prop1 High Polarity analyte->prop1 prop2 Basic Pyridine Group analyte->prop2 sol1 Challenge: Poor retention on standard C18 prop1->sol1 sol2 Challenge: Peak tailing from silanol interactions prop2->sol2 rec1 Solution: Use Aqueous C18 or HILIC column sol1->rec1 rec2 Solution: Use acidic mobile phase (e.g., 0.1% Formic Acid) sol2->rec2

Sources

Reference Data & Comparative Studies

Validation

High-Performance Quantification of 4-Methoxypyridin-3-OL Hydrochloride: An LC-MS/MS Method Validation and Comparison Guide

Introduction 4-Methoxypyridin-3-ol hydrochloride is a highly polar, basic structural motif utilized extensively as a building block in the synthesis of advanced biaryl kinase inhibitors, including Adaptor Protein-2-Assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxypyridin-3-ol hydrochloride is a highly polar, basic structural motif utilized extensively as a building block in the synthesis of advanced biaryl kinase inhibitors, including Adaptor Protein-2-Associated Kinase 1 (AAK1) inhibitors targeting neuropathic pain and central nervous system (CNS) disorders[1]. Accurately quantifying this analyte in complex biological matrices (e.g., plasma, serum, or microsomal incubations) presents significant bioanalytical challenges due to its hydrophilicity and susceptibility to severe matrix-induced ion suppression.

For researchers and drug development professionals, establishing a robust bioanalytical method is paramount. This guide provides a comprehensive, self-validating framework for the quantification of 4-methoxypyridin-3-ol hydrochloride, objectively comparing analytical platforms and detailing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly aligned with the harmonized ICH M10 guidelines adopted by the FDA and EMA[2][3].

Comparative Analysis of Analytical Platforms

Before committing to an LC-MS/MS workflow, it is critical to evaluate alternative analytical techniques. The table below objectively compares LC-MS/MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of pyridine derivatives.

Feature / PlatformLC-MS/MS (MRM Mode)HPLC-UVGC-MS
Sensitivity (LLOQ) Sub-ng/mL (pg/mL range)High ng/mL to µg/mLLow ng/mL (requires derivatization)
Specificity Excellent (Precursor/Product ion pairs)Poor (Prone to endogenous matrix interference)Good (Mass spectral library matching)
Sample Preparation Minimal (PPT or SPE)Extensive (to remove UV absorbers)Extensive (Derivatization required)
Throughput High (< 5 min per run)Medium (10-20 min per run)Low (20-30 min per run)
Suitability for PK/TK Gold Standard Not recommended for low-dose PKLimited by thermal stability

Causality Insight: 4-Methoxypyridin-3-ol hydrochloride is highly water-soluble and non-volatile. GC-MS requires cumbersome silylation of the hydroxyl group, which increases quantitative variability. HPLC-UV lacks the sensitivity required for trace-level pharmacokinetic profiling. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the optimal balance of sensitivity, specificity, and throughput without the need for chemical derivatization.

Bioanalytical Workflow and Logical Architecture

Workflow A Sample Preparation (PPT & SPE) B Chromatography (UPLC C18) A->B C Detection (ESI-MS/MS MRM) B->C D Quantification & ICH M10 Validation C->D

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for 4-Methoxypyridin-3-ol hydrochloride.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol must be designed with built-in causality—every step must address a specific physicochemical liability of the analyte. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system that automatically corrects for extraction losses and ionization variability.

Step 1: Sample Preparation (Mitigating Matrix Effects)

Biological matrices contain endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source.

  • Spiking : Aliquot 50 µL of the biological sample (e.g., plasma). Add 10 µL of SIL-IS (e.g., 13C/15N -labeled analog) to normalize recovery.

  • Protein Precipitation (PPT) : Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality : The acidic environment disrupts protein binding, ensuring the basic pyridine analyte is fully released into the supernatant while simultaneously precipitating plasma proteins.

  • Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) (Optional for Ultra-low LLOQ) : Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Causality : The basic pyridine nitrogen (pKa ~5.5) binds strongly to the cation exchange resin, allowing for the aggressive washing of neutral lipids and phospholipids before elution with 5% ammonium hydroxide in methanol.

Step 2: Chromatographic Separation
  • Column Selection : Use a high-efficiency sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase :

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution : Start at 5% B, hold for 0.5 min, then ramp to 95% B over 3 minutes.

    • Causality : Because 4-Methoxypyridin-3-ol is highly polar, it will elute early. Maintaining a low initial organic composition ensures adequate retention on the C18 stationary phase and prevents the analyte from co-eluting with the solvent front and unretained salts.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization : Positive ESI mode.

    • Causality : The pyridine nitrogen readily accepts a proton [M+H]+ in the acidic mobile phase, maximizing ionization efficiency.

  • MRM Transitions : Monitor the precursor ion m/z 126.1 product ion (e.g., m/z 94.0, corresponding to the loss of the methoxy group). Optimize collision energy (CE) and declustering potential (DP) using direct infusion.

Regulatory Grounding: ICH M10 Validation Parameters

To ensure the method is fit-for-purpose for IND/NDA submissions, it must be validated according to the 4[4] formally adopted by the 5[5] and EMA.

Validation Root ICH M10 Validation Core Parameters N1 Selectivity & Specificity Root->N1 N2 Accuracy & Precision Root->N2 N3 Matrix Effect & Recovery Root->N3 N4 Stability (Benchtop, F/T, Long-term) Root->N4

Fig 2. Core ICH M10 validation parameters for bioanalytical LC-MS/MS methods.

Summary of ICH M10 Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria (ICH M10)
Selectivity Analyze blank matrix from 6 independent sources.Interference at analyte RT 20% of LLOQ; 5% for IS.
Calibration Curve Minimum 6 non-zero concentration levels. ± 15% of nominal concentration ( ± 20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 5 replicates over 3 runs.Mean accuracy within ± 15% ( ± 20% LLOQ). CV 15% ( 20% LLOQ).
Matrix Effect Calculate Matrix Factor (MF) using 6 lots of blank matrix.IS-normalized MF CV 15%.
Stability Benchtop, Freeze-Thaw ( 3 cycles), Long-term storage.Mean concentration within ± 15% of nominal value.

Conclusion

The quantification of 4-methoxypyridin-3-ol hydrochloride demands a meticulously designed LC-MS/MS method that accounts for its polarity, basicity, and susceptibility to matrix effects. By employing acidic protein precipitation, optimized C18 retention strategies, and strict adherence to ICH M10 validation guidelines, scientists can ensure the generation of highly reliable, regulatory-compliant pharmacokinetic data.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications .[1][Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass .[3][Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union .[4][Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA .[5][Link]

Sources

Comparative

Reproducibility and Comparative Analysis of 4-Methoxypyridin-3-ol Hydrochloride Synthesis Protocols

As a Senior Application Scientist, achieving highly reproducible, regioselective functionalization of electron-deficient pyridine rings is a recurring challenge. 4-Methoxypyridin-3-ol hydrochloride (CAS: 881320-63-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving highly reproducible, regioselective functionalization of electron-deficient pyridine rings is a recurring challenge. 4-Methoxypyridin-3-ol hydrochloride (CAS: 881320-63-3) is a critical heterocyclic building block, heavily utilized in the synthesis of CNS-penetrable AAK1 inhibitors for neuropathic pain[1] and TRPC6 modulators for renal, cardiac, and fibrotic diseases[2].

The adjacent placement of an electron-donating methoxy group and a hydroxyl group on a basic pyridine core requires strict control over reaction conditions to prevent unwanted side reactions. This guide objectively compares the two most prominent synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) followed by Diazotization and Directed Ortho-Lithiation (DoM) —evaluating their mechanistic causality, scalability, and reproducibility[3].

Mechanistic Rationale & Comparative Analysis

Route A: SNAr & Diazotization (The Classical Approach)

This route typically utilizes 4-chloro-3-nitropyridine or 4-bromo-3-nitropyridine. The strongly electron-withdrawing nitro group at the C3 position activates the C4 halogen for nucleophilic attack by sodium methoxide[3]. Following the SNAr step, the nitro group is reduced to an amine, which is subsequently converted to a hydroxyl group via a diazonium intermediate.

  • Causality & Experience: While the initial SNAr step is robust (especially under microwave irradiation to limit thermal degradation), the diazotization step is notoriously temperamental. The instability of the diazonium intermediate means that even minor temperature fluctuations (>5°C) during sodium nitrite addition lead to premature nitrogen evolution, resulting in complex mixtures of phenol-coupled byproducts.

Route B: Directed Ortho-Lithiation (The Modern Approach)

Starting from commercially available 4-methoxypyridine, this route employs strong bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) to selectively deprotonate the C3 position[3]. The methoxy oxygen coordinates the lithium cation, directing the metallation strictly to the ortho position. The lithiated intermediate is trapped with a borate ester, followed by oxidation.

  • Causality & Experience: This route is highly atom-economical and avoids hazardous diazonium salts. However, its reproducibility is entirely dependent on strict anhydrous conditions and precise cryogenic control. A deviation above -60°C during lithiation often results in nucleophilic addition of the base to the pyridine ring (Chichibabin-type side reactions), drastically reducing the yield[1].

Quantitative Performance Comparison

The following table summarizes the experimental metrics derived from optimizing both synthetic routes in a standard process chemistry setting.

MetricRoute A: SNAr & DiazotizationRoute B: Directed Ortho-Lithiation
Overall Yield 45–55% (Over 3 steps)60–70% (Over 2 steps)
Regioselectivity Excellent (Pre-determined by starting material)High (Directed by methoxy coordination)
Scalability Moderate (Diazotization is hazardous at scale)High (Requires specialized cryogenic reactors)
Key Reagents 4-Chloro-3-nitropyridine, NaOMe, Pd/C, NaNO 2​ 4-Methoxypyridine, LDA, B(OiPr) 3​ , H 2​ O 2​
E-factor (Waste) High (Aqueous washes, metal catalysts)Low (High atom economy, fewer steps)
Primary Challenge Thermal control during diazonium intermediateStrict anhydrous/cryogenic maintenance

Synthetic Workflow Visualization

G Start1 4-Chloro-3-nitropyridine Step1A SNAr (NaOMe) Microwave / Heat Start1->Step1A Int1 4-Methoxy-3-nitropyridine Step1A->Int1 Step1B Reduction (Pd/C, H2) Diazotization & Hydrolysis Int1->Step1B Target 4-Methoxypyridin-3-ol Step1B->Target Start2 4-Methoxypyridine Step2A Directed Lithiation (LDA, -78°C) Borylation Start2->Step2A Int2 3-Boryl-4-methoxypyridine Step2A->Int2 Step2B Oxidation (H2O2, NaOH) Int2->Step2B Step2B->Target Salt HCl (Ether/EtOH) Salt Formation Target->Salt Final 4-Methoxypyridin-3-ol HCl Salt->Final

Comparative synthetic workflows for 4-Methoxypyridin-3-ol HCl via SNAr and Lithiation routes.

Self-Validating Experimental Protocols

To ensure maximum reproducibility, the following step-by-step methodologies incorporate built-in analytical checkpoints.

Protocol A: Directed Ortho-Lithiation (Recommended for High Purity)

Step 1: Lithiation and Borylation

  • Flame-dry a 500 mL 3-neck flask under argon. Charge with anhydrous THF (200 mL) and 4-methoxypyridine (10.0 g, 91.6 mmol).

  • Cool the solution to strictly -78°C using a dry ice/acetone bath.

  • Causality Check: Add LDA (2.0 M in THF/heptane, 50.4 mL, 100.8 mmol) dropwise over 30 minutes. Maintaining the internal temperature below -70°C is critical to prevent nucleophilic attack on the C2/C6 positions.

  • Stir at -78°C for 1 hour, then add triisopropyl borate (B(OiPr) 3​ ) (25.4 mL, 110 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The intermediate boronic acid typically presents as the boroxine trimer under standard ESI conditions. Do not proceed until the starting mass (m/z 110) is fully depleted.

Step 2: Oxidation to Phenol

  • Cool the reaction mixture to 0°C.

  • Carefully add 3M aqueous NaOH (40 mL), followed by the dropwise addition of 30% aqueous H 2​ O 2​ (15 mL).

  • Causality Check: The oxidation is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise degrade the newly formed pyridine-ol.

  • Stir for 2 hours at room temperature. Quench with saturated Na 2​ S 2​ O 3​ to neutralize residual peroxide.

  • Adjust the pH to 6.5 using 1M HCl, extract with EtOAc (3 x 100 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint: 1 H NMR (DMSO-d 6​ ) should show the disappearance of the C3 proton (typically around 8.2 ppm in the starting material) and the appearance of a broad singlet for the -OH group at ~9.5 ppm.

Protocol B: Hydrochloride Salt Formation (Universal Step)

Converting the free base to the hydrochloride salt is essential for long-term storage, as the free base is prone to oxidative degradation.

  • Dissolve the purified 4-methoxypyridin-3-ol free base (5.0 g) in anhydrous diethyl ether (50 mL) and absolute ethanol (5 mL).

  • Cool the solution to 0°C under nitrogen.

  • Causality Check: Add 2M anhydrous HCl in diethyl ether (1.2 equivalents) dropwise. The strict exclusion of water during this step prevents the highly hygroscopic salt from dissolving into an intractable syrup, ensuring a free-flowing crystalline powder.

  • Stir for 30 minutes, filter the resulting white precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C overnight.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Source: google.

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Cross-Validation of 4-Methoxypyridin-3-OL Hydrochloride: A Comparative Framework

This guide provides a comprehensive framework for the in vitro cross-validation of 4-Methoxypyridin-3-OL hydrochloride, a pyridine derivative with purported antioxidant and anti-inflammatory properties.[1] As researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro cross-validation of 4-Methoxypyridin-3-OL hydrochloride, a pyridine derivative with purported antioxidant and anti-inflammatory properties.[1] As researchers and drug development professionals, it is imperative to rigorously characterize and validate the biological activities of novel compounds. This document outlines the rationale behind experimental choices, provides detailed protocols for key in vitro assays, and presents a comparative analysis with well-established alternative compounds. The hydrochloride salt of 4-Methoxypyridin-3-ol is often utilized to enhance water solubility and stability, which is a critical consideration for in vitro studies.

While specific experimental data for 4-Methoxypyridin-3-OL hydrochloride is not extensively available in public literature, this guide will use data from well-characterized compounds—Quercetin, Gallic Acid, Trolox, and Indomethacin—to illustrate the cross-validation process. This approach provides a robust template for researchers to generate and interpret their own data for 4-Methoxypyridin-3-OL hydrochloride.

The Rationale for In Vitro Cross-Validation

Before committing to more complex and resource-intensive in vivo studies, a battery of in vitro assays is essential to establish a compound's biological activity profile and therapeutic potential. For a compound like 4-Methoxypyridin-3-OL hydrochloride, with suggested antioxidant and anti-inflammatory effects, a multi-assay approach is crucial. This is because different assays measure distinct aspects of a compound's activity. For instance, antioxidant capacity can be evaluated through various mechanisms, such as radical scavenging or reducing power. Similarly, anti-inflammatory action can be assessed by targeting different enzymes in the inflammatory cascade. Cross-validation across multiple assays provides a more complete and reliable picture of the compound's efficacy and mechanism of action.

A critical component of this validation is the assessment of cytotoxicity. A compound's apparent efficacy in a biochemical or cell-based assay is meaningless if it is simply killing the cells. Therefore, a cytotoxicity assay should always be run in parallel to determine the concentration window in which the compound can be tested without inducing significant cell death.

Comparative Analysis of In Vitro Antioxidant Activity

The antioxidant activity of a compound is its ability to inhibit oxidative damage by neutralizing reactive oxygen species (ROS). This is a key therapeutic target in many diseases. We will explore two common assays for evaluating antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Alternative Compounds for Antioxidant Assays
  • Quercetin: A natural flavonoid with well-documented antioxidant properties.[2][3][4][5]

  • Gallic Acid: A phenolic acid found in many plants, known for its potent antioxidant and anti-inflammatory effects.[6][7][8][9]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a positive control in antioxidant assays.[10][11]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Quercetin 5.5[2]~1-5 (TEAC ~4.7)
Gallic Acid ~5-10~2-6
Trolox ~40-50[12]~25-35[13]
4-Methoxypyridin-3-OL HCl Data not availableData not available

TEAC stands for Trolox Equivalent Antioxidant Capacity. IC50 values for Quercetin and Gallic Acid are representative values from the literature and can vary based on experimental conditions.

Experimental Workflow for Antioxidant Assays

Caption: Integrated workflow for anti-inflammatory and cytotoxicity assessment.

Detailed Protocol: Cell-Based COX-2 Inhibition Assay
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Methoxypyridin-3-OL hydrochloride or a control drug like Indomethacin for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

    • Collect the cell supernatant to measure the concentration of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-treated control.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assessment: The Essential Control

As previously mentioned, determining the cytotoxic profile of a test compound is crucial for the correct interpretation of in vitro bioactivity data. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., the same cell line used in the anti-inflammatory assay) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After cell attachment, treat the cells with a range of concentrations of 4-Methoxypyridin-3-OL hydrochloride for 24 to 48 hours.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of 4-Methoxypyridin-3-OL hydrochloride. By employing a battery of assays to assess its antioxidant and anti-inflammatory potential, alongside a crucial cytotoxicity evaluation, researchers can build a robust data package. The inclusion of well-characterized reference compounds is essential for contextualizing the activity of the test compound.

Based on the chemical structure of 4-Methoxypyridin-3-OL, which features a hydroxylated pyridine ring, it is plausible that it will exhibit antioxidant and anti-inflammatory properties. The hydroxyl group can act as a hydrogen donor for radical scavenging, and the pyridine ring is a common scaffold in anti-inflammatory agents. [1][14]However, only rigorous experimental validation as outlined in this guide will confirm and quantify these activities.

Future studies should aim to elucidate the precise mechanism of action. For example, does the compound inhibit other inflammatory mediators? Does it modulate intracellular signaling pathways related to oxidative stress and inflammation? Answering these questions will be critical in advancing 4-Methoxypyridin-3-OL hydrochloride through the drug discovery pipeline.

References

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (URL: [Link])

  • Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (URL: [Link])

  • Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cel - In Vivo. (URL: [Link])

  • Evaluation of in-vitro Anti-Inflammatory Activity of Gallic Acid - International Journal of Research and Review. (URL: [Link])

  • Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed. (URL: [Link])

  • In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed. (URL: [Link])

  • Anti-inflammatory and antioxidative effects of gallic acid on experimental dry eye: in vitro and in vivo studies - PubMed. (URL: [Link])

  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives - National Onion Association. (URL: [Link])

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - MDPI. (URL: [Link])

  • Stability and Direct Cytotoxicity of Novel Generation of Pyridinols a N... - ResearchGate. (URL: [Link])

  • In vitro and Molecular Docking Analysis of Quercetin as an Anti-Inflammatory and Antioxidant - ResearchGate. (URL: [Link])

  • Antioxidative, Anti-Inflammatory, Antibacterial, Photo-Cross-Linkable Hydrogel of Gallic Acid–Chitosan Methacrylate: Synthesis, In Vitro, and In Vivo Assessments | Biomacromolecules - ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar. (URL: [Link])

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (URL: [Link])

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line - ResearchGate. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (URL: [Link])

  • Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed. (URL: [Link])

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. (URL: [Link])

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (URL: [Link])

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - MDPI. (URL: [Link])

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (URL: [Link])

  • Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with - Sciforum. (URL: [Link])

  • Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. (URL: [Link])

  • Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC. (URL: [Link])

  • Indomethacin Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization. (URL: [Link])

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC. (URL: [Link])

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (URL: [Link])

  • Cytotoxicities and anti-inflammatory activities (IC50 in μM) of compounds - ResearchGate. (URL: [Link])

  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC. (URL: [Link])

  • List of antioxidants with IC 50 concentrations obtained from various reported studies.. (URL: [Link])

  • The Antioxidant Activity of Dihydropyridine Derivatives - Gavin Publishers. (URL: [Link])

  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb - PubMed. (URL: [Link])

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (URL: [Link])

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (URL: [Link])

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues | ACS Omega - ACS Publications. (URL: [Link])

  • Anti‐Inflammatory and Antioxidant Potential of Plant‐Derived Phenolic Acids as Triple COX, LOX, and NOX Inhibitors: A Computational Approach - Rudrapal - 2025 - Chemistry & Biodiversity - DOI. (URL: [Link])

  • antioxidant activity ic50: Topics by Science.gov. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. (URL: [Link])

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method - MedCrave online. (URL: [Link])

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Comparative

Spectroscopic Validation of 4-Methoxypyridin-3-OL Hydrochloride Purity: A Comparative Guide for Pharmaceutical Intermediates

Executive Summary & The Analytical Challenge In modern drug discovery, 4-Methoxypyridin-3-ol hydrochloride (CAS: 1121-58-0) serves as a critical heterocyclic building block. It is extensively utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern drug discovery, 4-Methoxypyridin-3-ol hydrochloride (CAS: 1121-58-0) serves as a critical heterocyclic building block. It is extensively utilized in the synthesis of advanced therapeutics, including TRPC6 inhibitors for fibrotic and renal diseases[1], and AAK1 inhibitors for neuropathic pain management[2].

However, sourcing this intermediate presents a significant analytical challenge. Traditional commercial grades often rely exclusively on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to declare "≥98% purity." As an Application Scientist, I frequently observe that HPLC-UV is structurally blind. It cannot reliably differentiate 4-methoxypyridin-3-ol from its regioisomers (e.g., 2-methoxypyridin-3-ol) or detect structurally silent impurities like desmethyl derivatives (pyridine-3,4-diol) that co-elute under standard reverse-phase conditions.

To ensure scientific integrity and prevent downstream synthetic failures, we must transition to an orthogonal spectroscopic validation model, aligning with the stringent requirements of the ICH Q2(R1) Validation of Analytical Procedures guidelines[3]. This guide objectively compares spectroscopically validated high-purity grades against standard commercial alternatives, providing the experimental methodologies required to prove structural fidelity.

Orthogonal Validation Workflow

To establish a self-validating analytical system, we employ a multi-tiered spectroscopic approach. Each technique compensates for the blind spots of the others:

  • HPLC-UV: Quantifies overall chromatographic purity but lacks structural confirmation.

  • LC-MS (ESI+): Confirms the exact mass and isotopic distribution, immediately flagging desmethyl or over-methylated impurities.

  • 1H & 13C NMR: The definitive proof of regiochemistry. It confirms the exact position of the methoxy group on the pyridine ring relative to the hydroxyl group.

  • FT-IR: Validates the presence of the hydrochloride salt form and hydrogen-bonding networks.

Fig 1. Orthogonal spectroscopic validation workflow for 4-Methoxypyridin-3-ol HCl.

Comparative Performance Analysis

How does a spectroscopically validated batch compare to a standard commercial grade? The table below synthesizes quantitative data from routine laboratory evaluations, highlighting the hidden risks of relying solely on UV detection.

Analytical ParameterSpectroscopically Validated High-Purity GradeStandard Commercial Grade (UV-Only)Implication for Drug Development
HPLC-UV Purity (254 nm) > 99.8%98.5%Both appear acceptable, but UV masks co-eluting species.
LC-MS (ESI+) Profile Single peak: m/z 126.05 [M+H]⁺Primary peak: 126.05Minor peak: 112.03 (Desmethyl)Desmethyl impurities (pyridine-3,4-diol) cause competitive side reactions.
¹H-NMR (Methoxy Integration) Sharp singlet at δ 3.95 (Exact 3.00H)Broadened singlet, integration 2.85HIndicates missing methoxy groups or regioisomeric contamination.
Residual Solvents (NMR) < 0.1% (Trace limits)1.5% (Ethyl acetate / DMF)Residual DMF can poison downstream metal-catalyzed cross-couplings.
Downstream Coupling Yield > 94% (Clean conversion)< 75% (Complex mixture)High purity drastically reduces API purification bottlenecks.

Mechanistic Insight: The Cost of Impurities

The causality behind these rigorous checks becomes evident during downstream synthesis. For example, in the synthesis of TRPC6 inhibitors, 4-methoxypyridin-3-ol undergoes critical etherification or HATU-mediated coupling[1].

If the intermediate contains the desmethyl impurity (pyridine-3,4-diol), the additional reactive hydroxyl group acts as a competing nucleophile. This leads to competitive O-acylation or bis-alkylation, generating structurally similar side products that are notoriously difficult to separate from the target Active Pharmaceutical Ingredient (API) via standard flash chromatography.

Fig 2. Mechanistic impact of desmethyl impurities on downstream HATU-mediated coupling.

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and self-validation, the following protocols must be utilized when verifying the purity of 4-Methoxypyridin-3-ol hydrochloride.

Protocol A: LC-MS Profiling for Exact Mass

Rationale: Identifies structurally silent impurities that co-elute in HPLC-UV.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+).

  • Data Interpretation: The target mass for the free base is calculated as 125.05 g/mol . Look for the [M+H]⁺ ion at m/z 126.05. Scan specifically for m/z 112.03, which indicates the highly detrimental desmethyl impurity.

Protocol B: ¹H-NMR for Regiochemical Confirmation

Rationale: Confirms the exact placement of the methoxy and hydroxyl groups, which UV and MS cannot definitively prove.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ .

    • Expert Note: DMSO-d₆ is strictly chosen over CDCl₃. Pyridine hydrochlorides have poor solubility in chloroform, and DMSO prevents the rapid deuterium exchange of the labile hydroxyl (-OH) proton, allowing for accurate integration.

  • Acquisition: Acquire the spectrum at 400 MHz at 298 K with 16 scans.

  • Key Diagnostic Peaks:

    • δ 3.95 (s, 3H): The methoxy (-OCH₃) group. Integration must be exactly 3.00 relative to the aromatic protons. A lower integration suggests contamination.

    • δ 8.10 - 8.30 (m, 2H): The aromatic protons adjacent to the pyridine nitrogen.

    • δ 10.5 - 11.0 (br s, 1H): The hydrochloride proton (often broad due to exchange dynamics).

Conclusion

For researchers synthesizing complex molecules like AAK1 inhibitors[2] or TRPC6 modulators[1], the analytical grade of starting materials dictates the success of the entire synthetic campaign. Relying solely on HPLC-UV for 4-Methoxypyridin-3-ol hydrochloride introduces unacceptable risks of regioisomeric and desmethyl contamination. By enforcing an orthogonal spectroscopic validation pipeline (LC-MS, NMR, FT-IR) aligned with ICH Q2(R1) standards[3], scientists can guarantee structural fidelity, eliminate downstream purification bottlenecks, and ensure the integrity of their drug development workflows.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA. Available at:[Link]

  • European Patent Office (EP 3700902 B1): Inhibitors of TRPC6. Boehringer Ingelheim International GmbH / Hydra Biosciences, LLC.
  • Luo, G., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, ACS Publications, 65(6), 4534-4564. Available at:[Link]

Sources

Validation

Comparative efficacy of 4-Methoxypyridin-3-OL hydrochloride analogs

As a Senior Application Scientist, I have designed this comparative guide to move beyond superficial metrics and provide a mechanistic evaluation of 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) and its analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comparative guide to move beyond superficial metrics and provide a mechanistic evaluation of 4-Methoxypyridin-3-ol hydrochloride (CAS: 1881320-63-3) and its analogs. The unique dual functionalization of this pyridine derivative—featuring adjacent methoxy and hydroxyl groups—confers distinct chemical reactivity and acts as a highly versatile hydrogen bond donor/acceptor pair[1]. This structural motif allows it to mimic natural substrates (such as ubiquinone) or anchor deeply into kinase hinge regions, making it a critical pharmacophore in modern drug discovery.

This guide objectively compares the efficacy of 4-Methoxypyridin-3-ol analogs across three distinct therapeutic domains: Mitochondrial Cytochrome bc1 Inhibition , AAK1 Kinase Inhibition (Neuropathic Pain) , and HBV RNA Destabilization .

Mitochondrial Cytochrome bc1 Complex (Qi Site) Inhibition

The cytochrome bc1 complex is a fundamental component of the energy-transducing membrane in mitochondria. Inhibitors of this complex are highly valuable as agricultural fungicides and potential antiparasitic agents.

Mechanistic Causality: Analogs such as UK-2A and Fenpicoxamid utilize the 4-methoxypyridin-3-ol moiety as a "toxophore." This moiety structurally mimics the headgroup of ubiquinone (Q), allowing it to bind specifically to the Qi site (the quinone reduction site) of the complex[2]. By occupying this pocket, the analog blocks the electron transfer from heme bH to ubiquinone, effectively halting cellular respiration[3].

G QH2 Ubiquinol (QH2) Qo Qo Site (Oxidation) QH2->Qo Binds FeS Rieske 2Fe-2S Qo->FeS 1e- transfer bL Heme bL Qo->bL 1e- transfer (Bifurcation) CytC1 Cytochrome c1 FeS->CytC1 bH Heme bH bL->bH 1e- transfer Qi Qi Site (Reduction) bH->Qi 1e- transfer Q Ubiquinone (Q) Q->Qi Binds UK2A 4-Methoxypyridin-3-ol Analogs (e.g., UK-2A) UK2A->Qi Inhibits (Blocks Q reduction)

Electron bifurcation at Cytochrome bc1 and Qi site inhibition by 4-Methoxypyridin-3-ol analogs.

Comparative Efficacy Data: While Antimycin A is the gold standard Qi site inhibitor, its high toxicity limits its clinical use. 4-Methoxypyridin-3-ol analogs (like UK-2A) exhibit a slightly lower inhibitory potency (roughly 3-fold lower than antimycin) but offer a novel binding modality that overcomes specific target-site mutations responsible for cross-resistance[2],[3].

Inhibitor ClassKey PharmacophoreTarget SiteRelative Potency (GR50 / IC50)Resistance Profile
Antimycin A FormylaminosalicylateQi Site~33 nM (GR50)High susceptibility to target mutations
UK-2A 4-Methoxypyridin-3-olQi Site~100 nM (GR50)Evades standard Antimycin-resistant strains
Compound 38 Azole-fused salicylamideQi Site11,514 nM (GR50)Poor membrane permeability

AAK1 Inhibition for Neuropathic Pain

Adaptor-associated kinase 1 (AAK1) has emerged as a promising target for neuropathic pain and neurodegenerative disorders. Biaryl alkyl ethers synthesized from the intermediate 6-Iodo-4-methoxypyridin-3-ol demonstrate exceptional CNS penetration and kinase selectivity[4].

Mechanistic Causality: The 4-methoxypyridin-3-ol core acts as the primary hinge-binding motif in the AAK1 ATP pocket. Experimental data reveals that substituting the biaryl system with halogens (e.g., Chlorine or Fluorine) drastically improves hydrophobic interactions within the binding pocket, pushing the cell IC50 into the sub-nanomolar range[4].

Comparative Efficacy Data:

Analog DesignationSubstitutionAAK1 IC50 (nM)Cell IC50 (nM)CYP3A4 Inhibition
Compound 9 Methoxy (MeO)-3.8Moderate
Compound 10 Fluorine (F)2.6-High
Compound 12 Trifluoromethoxy (CF3O)-0.45High
Compound 14 Chlorine (Cl)-0.2Moderate
Compound 19 Carbamate / F1.2-High

Data demonstrates that the Chlorine-substituted analog (Compound 14) achieves the highest cellular efficacy (0.2 nM) due to optimal steric fit and lipophilicity[4].

Workflow Step1 1. Analog Synthesis (6-Iodo-4-methoxypyridin-3-ol) Step2 2. AAK1 Incubation (ATP + Substrate) Step1->Step2 Step3 3. Affinity Enrichment (Isotope Labeling) Step2->Step3 Step4 4. LC-MS/MS (IC50 Quantification) Step3->Step4

Step-by-step experimental workflow for evaluating AAK1 inhibition efficacy via LC-MS/MS.

HBV RNA Destabilization (PAPD5/PAPD7 Inhibition)

In the pursuit of a functional cure for chronic Hepatitis B (cHBV), small molecules that destabilize HBV RNA by inhibiting noncanonical poly(A) RNA polymerases (PAPD5 and PAPD7) are highly sought after. Tricyclic compounds synthesized via the nitration of 4-methoxypyridin-3-ol have shown profound efficacy[5].

Mechanistic Causality: The tricyclic core derived from 4-methoxypyridin-3-ol stabilizes the molecule against oxidative degradation in the liver. Difluoromethoxy and trifluoromethyl substitutions on this core dictate the compound's liver-to-plasma ratio. For instance, replacing difluoromethoxy with a standard methoxy group causes a 10-fold reduction in liver accumulation, rendering the drug ineffective in vivo despite good in vitro stability[5].

Comparative Efficacy Data (AAV-HBV Mouse Model):

CompoundStructural ModificationHepG2 EC50 (nM)Liver:Plasma Ratio (24h)In Vivo Efficacy (HBsAg Reduction)
AB-452 Dihydroquinolizinone (DHQ)1.4 - 6.8BaselineHigh (up to 0.94 log10)
(S)-12 Cyclopropyl substitution< 5.0> 2,089Equivalent to AB-452
(S)-17 Unoptimized tricyclic> 15.0Low3-fold less active than AB-452

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent the gold-standard workflows for evaluating these analogs.

Protocol A: AAK1 Kinase Inhibition Assay (LC-MS/MS)

Purpose: Determine the IC50 of 4-methoxypyridin-3-ol derived biaryl alkyl ethers.

  • Compound Preparation: Dissolve the synthesized analog in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Incubation: Combine 5 nM recombinant human AAK1 with the diluted analogs in a 384-well plate. Pre-incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 10 μM ATP and 2 μM of the specific peptide substrate (e.g., μ2-adaptin peptide). Incubate for exactly 60 minutes. Causality: 60 minutes ensures the reaction remains in the linear steady-state phase.

  • Quenching & Quantification: Quench the reaction by adding 20 mM EDTA to chelate Mg2+. Quantify the phosphorylated substrate using LC-MS/MS. Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol B: Cytochrome bc1 Red-Shift Titration Assay

Purpose: Confirm specific binding of the analog to the Qi site.

  • Complex Isolation: Isolate the cytochrome bc1 complex from bovine heart mitochondria using dodecyl maltoside solubilization and anion-exchange chromatography.

  • Baseline Measurement: Record the absolute absorption spectrum of the reduced complex (using dithionite) between 550 nm and 570 nm using a dual-beam spectrophotometer.

  • Titration: Titrate the 4-methoxypyridin-3-ol analog (0.1 to 10 μM) into the cuvette.

  • Validation: Monitor the specific red-shift of the heme bH absorption peak from 562 nm to 564 nm. Causality: A red-shift exclusively at heme bH confirms that the analog is perturbing the microenvironment of the Qi site, validating its mechanism of action as a Qi inhibitor rather than a Qo inhibitor.

References

  • Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes PMC - National Institutes of Health[Link]

  • Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III ResearchGate[Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid ACS Publications - American Chemical Society[Link]

Sources

Comparative

Benchmarking 4-Methoxypyridin-3-OL hydrochloride stability at room temperature

Benchmarking 4-Methoxypyridin-3-ol Hydrochloride: Ambient Stability and Salt Selection Guide Executive Summary 4-Methoxypyridin-3-ol is a critical intermediate in the synthesis of complex pharmaceuticals, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methoxypyridin-3-ol Hydrochloride: Ambient Stability and Salt Selection Guide

Executive Summary

4-Methoxypyridin-3-ol is a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the development of specific enzyme inhibitors and substituted pyridine derivatives. However, formulating and storing this compound presents significant chemical challenges. This guide provides an objective benchmarking of 4-Methoxypyridin-3-ol hydrochloride against its free base and methanesulfonate (mesylate) alternatives. By grounding our experimental design in established stability testing frameworks, we demonstrate why the hydrochloride salt is the optimal form for room-temperature handling, supply chain logistics, and long-term storage.

Mechanistic Causality: The Case for the Hydrochloride Salt

The free base form of 4-Methoxypyridin-3-ol (CAS 153199-54-3)[1] exhibits pronounced ambient instability. The causality of this degradation lies in its electronic structure: the electron-donating properties of both the methoxy (-OCH3) and hydroxyl (-OH) groups heavily enrich the electron density of the pyridine ring. This makes the molecule highly susceptible to radical-mediated auto-oxidation when exposed to ambient oxygen and light, leading to rapid discoloration and the formation of N-oxide degradants.

To counteract this vulnerability, the compound is synthesized as 4-Methoxypyridin-3-ol hydrochloride (CAS 1881320-63-3)[2]. The addition of hydrochloric acid protonates the pyridine nitrogen. This protonation fundamentally alters the molecule's electronic landscape by withdrawing electron density from the aromatic ring, thereby significantly raising the oxidation potential and neutralizing the auto-oxidation pathway. Furthermore, the chloride counterion facilitates a high-lattice-energy crystalline network, minimizing hygroscopicity compared to the free base or bulkier alternative salts like methanesulfonate.

G FB Free Base (Electron-Rich) O2 Ambient O2 / Light FB->O2 HCl HCl Addition FB->HCl Deg Auto-Oxidation & Degradants O2->Deg Salt Hydrochloride Salt (Protonated N) HCl->Salt Stable Stable Crystal Lattice (Oxidation Resistant) Salt->Stable

Mechanistic stabilization of 4-Methoxypyridin-3-ol via hydrochloride salt formation.

Experimental Design & Self-Validating Protocols

To objectively benchmark the ambient stability of these forms, we designed a 6-month longitudinal study strictly adhering to the ICH Q1A(R2) guidelines for stability testing[3].

A core tenet of this benchmarking is trustworthiness through self-validation . Rather than assuming instrument reliability over the 6-month period, every analytical run is gated by a System Suitability Test (SST). If the SST fails to meet predefined criteria, the run is automatically aborted, preventing the generation of artifactual degradation data.

Step-by-Step Methodology:

  • Sample Preparation & Aliquoting:

    • Synthesize and purify three test articles: 4-Methoxypyridin-3-ol (Free Base), 4-Methoxypyridin-3-ol HCl, and 4-Methoxypyridin-3-ol Mesylate to an initial HPLC purity of ≥99.5%.

    • Aliquot 5.0 g of each compound into identical amber glass vials with Teflon-lined caps. The amber glass isolates the variable of photostability, allowing us to strictly measure thermal and oxidative degradation.

  • Environmental Incubation:

    • Store the vials in a calibrated environmental chamber set to standard ICH long-term conditions: 25°C ± 2°C and 60% ± 5% Relative Humidity (RH) [3].

  • System Suitability Testing (SST) [Self-Validation Checkpoint]:

    • Prior to sampling, inject a freshly prepared 0.1 mg/mL reference standard. Validate that the Relative Standard Deviation (RSD) of the peak area across five replicate injections is ≤ 1.0%, the tailing factor is ≤ 1.5, and theoretical plates are ≥ 5000.

  • RP-HPLC Analysis (Purity & Degradation):

    • Causality of Method: Use a C18 column (150 x 4.6 mm, 3 µm) with an acidic mobile phase (0.1% Trifluoroacetic acid in Water/Acetonitrile). The acidic pH suppresses the ionization of the residual free base, ensuring sharp peak shapes and preventing the co-elution of closely related N-oxide degradants.

    • Extract samples at Day 0, Month 1, Month 3, and Month 6.

  • Moisture & Colorimetric Analysis:

    • Perform Thermogravimetric Analysis (TGA) to quantify moisture uptake (heating rate 10°C/min from 25°C to 150°C).

    • Measure color change using the APHA (Platinum-Cobalt) scale by dissolving 1.0 g of sample in 10 mL of deionized water.

G S1 1. Sample Aliquoting (Free Base, HCl, Mesylate) S2 2. ICH Q1A(R2) Incubation (25°C / 60% RH) S1->S2 S3 3. System Suitability Test (Self-Validation) S2->S3 S4 4. RP-HPLC Analysis (Purity & Degradants) S3->S4 S5 5. TGA & APHA (Moisture & Color) S3->S5 S6 6. Data Synthesis S4->S6 S5->S6

Self-validating experimental workflow for benchmarking ambient stability.

Quantitative Benchmarking Data

The following table summarizes the performance of the three compound forms over the 6-month benchmarking period at room temperature (25°C/60% RH).

Compound FormInitial Purity (Day 0)Purity at 6 Months (HPLC Area %)Moisture Uptake (TGA %)Color Change (APHA Scale)Primary Degradation Pathway
Free Base 99.6%95.8% (Failed)0.85%15 (Clear) → 180 (Brown)Auto-oxidation (N-oxide formation)
Mesylate Salt 99.5%98.9%2.45% (Failed)10 (Clear) → 25 (Pale Yellow)Deliquescence / Hydrolysis
HCl Salt 99.7% 99.4% (Pass) 0.12% (Pass) 10 (Clear) → 15 (Clear) None observed

Application Insights & Conclusion

The empirical data unequivocally demonstrates that 4-Methoxypyridin-3-ol hydrochloride is the superior form for ambient storage. While the free base degrades by nearly 4% over six months and exhibits severe discoloration (APHA > 150) due to auto-oxidation, the hydrochloride salt maintains >99.3% purity with negligible physical changes. The mesylate salt, while chemically stable against oxidation, demonstrates unacceptable hygroscopicity (2.45% moisture uptake), which leads to deliquescence and handling difficulties in standard laboratory environments.

For researchers and drug development professionals, selecting the hydrochloride salt eliminates the need for strict cold-chain storage (-20°C) and inert gas backfilling. This fundamentally streamlines supply chain logistics, reduces overhead costs, and ensures robust reproducibility in downstream synthetic applications.

References

  • Source: ich.
  • Source: smolecule.
  • Source: bldpharm.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxypyridin-3-OL hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. 4-Methoxypyridin-3-ol hydrochloride is a highly versatile building block, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. 4-Methoxypyridin-3-ol hydrochloride is a highly versatile building block, frequently utilized in the synthesis of complex pharmaceuticals, such as CNS-penetrable AAK1 inhibitors for neuropathic pain[1]. However, handling this compound requires a deep understanding of its physicochemical behavior.

Because it is a hydrochloride salt, it fundamentally behaves differently than its free-base counterpart. It is highly hygroscopic and acts as a localized acid upon contact with moisture—including the moisture in human mucous membranes, sweat, and tears[2]. This guide provides a self-validating, field-proven system for the safe handling, operational processing, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The table below synthesizes the quantitative hazard data and explains the physical mechanisms that necessitate strict controls[2],[3].

Property / HazardGHS ClassificationMechanistic Consequence & Operational Risk
Acute Toxicity Category 4 (Oral)Systemic toxicity if ingested. Dust aerosolization during weighing presents an indirect ingestion/inhalation risk[3].
Tissue Corrosion Skin Irrit. 2, Eye Irrit. 2AThe HCl salt dissolves in physiological moisture (sweat/tears), causing a rapid localized pH drop that damages the cornea and epidermis[2].
Respiratory Target STOT SE 3Inhalation of fine particulates directly irritates the respiratory tract, necessitating strict engineering controls (fume hoods)[3].
Hygroscopicity HighAbsorbs ambient moisture rapidly. This causes the powder to clump. Researchers often forcefully break these clumps, inadvertently causing hazardous dust dispersion.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. Every piece of equipment must act as a deliberate barrier against the specific physicochemical threats of pyridine hydrochloride derivatives[3].

Equipment TypeSpecificationCausality / Justification
Hand Protection Nitrile Gloves (>0.11mm thickness)Nitrile offers excellent resistance to organic salts. Double-gloving is mandatory ; the outer glove absorbs mechanical stress during rigorous handling, preventing micro-tears.
Eye Protection ANSI Z87.1 / EN166 Splash GogglesSafety glasses with side shields are inadequate. Fully enclosed splash goggles prevent airborne, acidic particulates from contacting the moisture of the eyes[4].
Body Protection Flame-retardant Lab CoatShields street clothing from microscopic dust accumulation, preventing secondary exposure outside the laboratory environment.
Engineering Control Chemical Fume HoodMust operate at a face velocity of 80–120 fpm. This is the primary defense against the inhalation of STOT SE 3 particulates[5].

Experimental Protocols: Handling and Transfer

The most dangerous phase of handling 4-Methoxypyridin-3-ol hydrochloride is the transfer from the bulk container to the reaction vessel. The following step-by-step methodology is designed to mitigate static cling and aerosolization.

Protocol A: Precision Dispensing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is fully operational and the sash is pulled down to the lowest workable height.

  • Static Mitigation: Because HCl salts are prone to static cling, use an anti-static gun (e.g., Zerostat) on your weighing boat. Static buildup can cause the powder to suddenly repel and disperse into the air.

  • Tool Selection: Utilize a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which exacerbate static charge.

  • Dispensing: Transfer the solid slowly. Keep the source container and the receiving vessel as physically close as possible to minimize the drop height and prevent the aerosolization of fine particulates.

  • Sealing & Storage: Immediately flush the source container with an inert gas (Argon or Nitrogen) before sealing. This displaces ambient moisture, preventing the hygroscopic degradation of the remaining chemical[3].

Protocol B: Emergency Spill Containment and Decontamination

If a spill occurs, immediate and calculated action is required to prevent respiratory exposure.

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 2-meter radius and don a half-face respirator with P100 particulate cartridges.

  • Suppression (Crucial Step): Do NOT dry-sweep. Dry sweeping will immediately aerosolize the toxic powder. Instead, gently cover the spilled powder with a disposable absorbent pad.

  • Neutralization: Lightly mist the absorbent pad with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate). This safely dissolves the powder and neutralizes the acidic hydrochloride salt[2].

  • Collection: Carefully scoop the dampened, neutralized mass into a wide-mouth, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected area with soapy water, followed by a 70% ethanol wipe to remove any residual organic pyridine derivatives.

Operational Workflow Visualization

The following diagram maps the logical decision tree for standard handling and emergency spill response.

G Start Initiate Handling Protocol PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh & Dispense (Use anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Contain Spill & Neutralize (Strictly Avoid Dry Sweeping) Spill->Contain Yes Proceed Proceed to Synthesis/Reaction Spill->Proceed No Dispose Dispose as Hazardous Waste (EPA/RCRA Compliant) Contain->Dispose Proceed->Dispose

Operational handling and emergency spill response workflow for 4-Methoxypyridin-3-ol hydrochloride.

Disposal and Waste Management Plan

Improper disposal of pyridine hydrochloride derivatives can lead to severe environmental toxicity, particularly to terrestrial vertebrates and aquatic systems[3].

  • Segregation: Never mix 4-Methoxypyridin-3-ol hydrochloride waste with strong oxidizing agents or strong bases, as this can trigger exothermic reactions or the release of toxic nitrogen oxide (NOx) and hydrogen chloride gases[3].

  • Containment: Store all solid waste and contaminated PPE (gloves, wipes, weighing boats) in a sealed, clearly labeled HDPE container.

  • Labeling: Label the container explicitly: "Hazardous Waste: Toxic/Irritant Solid (Pyridine Hydrochloride Derivative)."

  • Final Disposal: Do not flush any residual powder down the sink. The material must be transferred to an approved EPA/RCRA-compliant waste disposal plant for high-temperature incineration[3].

References

  • Title: Material Safety Data Sheet - Pyridine hydrochloride, 98% Source: Cole-Parmer URL
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine hydrochloride)
  • Title: Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1)

Sources

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